1-Phenylcyclopentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZGJVAQFFNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146798 | |
| Record name | Benzene, cyclopent-1-yl-1-ol- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10487-96-4 | |
| Record name | Benzene, cyclopent-1-yl-1-ol- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10487-96-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclopent-1-yl-1-ol- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1-cyclopentanol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylcyclopentanol (C₁₁H₁₄O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenylcyclopentanol, a tertiary alcohol with the chemical formula C₁₁H₁₄O. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals and advanced polymer additives. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, are presented to aid in the characterization of this compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and material science who require a thorough understanding of this compound's chemistry and utility.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, consisting of a phenyl group and a cyclopentanol ring attached to the same carbon atom, imparts a unique combination of aromatic stability and steric hindrance. This structure also provides a reactive hydroxyl group, making it a valuable intermediate for further chemical modifications.[2] The key quantitative properties of this compound are summarized in Table 1 for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [1][3] |
| Molecular Weight | 162.23 g/mol | [3][4] |
| CAS Number | 10487-96-4 | [3] |
| Appearance | Colorless to light yellow liquid | [5][1] |
| Boiling Point | 277 °C at 760 mmHg | [1][6] |
| Density | 1.093 g/cm³ | [1][6] |
| Flash Point | 104 °C | [1] |
| Refractive Index | 1.574 | [1] |
| pKa | 14.49 ± 0.20 (Predicted) | [5] |
| LogP (Octanol/Water) | 2.44820 | [1] |
| Vapor Pressure | 0.00223 mmHg at 25°C | [1] |
Synthesis of this compound
The most prevalent method for synthesizing this compound is the Grignard reaction.[2] This reaction involves the nucleophilic addition of a phenylmagnesium halide (a Grignard reagent) to cyclopentanone. The phenyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of this compound from bromobenzene and cyclopentanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (as an initiator, optional)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. The mixture is stirred until most of the magnesium has reacted to form phenylmagnesium bromide.
-
Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel while maintaining the low temperature. The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes) and then refluxed for a couple of hours to ensure the reaction goes to completion.[7]
-
Workup: The reaction mixture is cooled and then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7]
-
Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.[7] The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Caption: Synthesis Workflow for this compound.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The protons on the cyclopentyl ring appear as multiplets in the upfield region, generally between δ 1.7-2.0 ppm. The hydroxyl proton signal can be observed as a broad singlet, and its chemical shift is dependent on the concentration and solvent.[2]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the different carbon environments in the molecule. The quaternary carbon attached to the phenyl group and the hydroxyl group typically appears around δ 83.4 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 125-150 ppm). The methylene carbons of the cyclopentyl ring show signals at approximately δ 23.9 and δ 41.8 ppm.[2]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.[4] Common fragmentation patterns involve the loss of water (m/z 144) and the formation of stable carbocations. The base peak is often observed at m/z 133.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl ring appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ range. A strong band corresponding to the C-O stretching of the tertiary alcohol is also present.
Chemical Reactions of this compound
The hydroxyl group of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations. A key reaction is acid-catalyzed dehydration.
Acid-Catalyzed Dehydration to 1-Phenylcyclopentene
Tertiary alcohols like this compound readily undergo dehydration in the presence of an acid catalyst (e.g., sulfuric acid or phosphoric acid) upon heating to form an alkene. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The primary product of this reaction is 1-phenylcyclopentene.
Experimental Protocol: Dehydration of this compound
This protocol outlines the dehydration of this compound to 1-phenylcyclopentene.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Dehydration: The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
Purification: The ether extract is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and filtered. The solvent is evaporated to give the crude product, 1-phenylcyclopentene. Further purification can be achieved by distillation under reduced pressure.
Caption: Dehydration of this compound.
Applications
This compound serves as a versatile intermediate in various fields, most notably in polymer science and the synthesis of fine chemicals.
-
Polymer Additives: It is a precursor for a range of functional polymer additives.[2] Its derivatives can act as potent antioxidants by scavenging free radicals, thereby preventing the oxidative degradation of polymers.[2] The phenyl group in its structure provides UV absorption capabilities, making its derivatives useful as UV stabilizers that protect polymers from degradation by sunlight.[2]
-
Chemical Intermediate: Due to its reactive hydroxyl group, this compound is a valuable building block in organic synthesis. It is used in the preparation of other functional materials and pharmaceuticals.[1]
-
Biomedical Applications: Researchers are exploring derivatives of this compound for creating biocompatible surfaces on polymers, which could be beneficial for medical implants and drug delivery systems.[2]
Caption: Applications of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical compound of significant interest due to its versatile reactivity and its role as a precursor in various industrial applications. Its synthesis via the Grignard reaction is a well-established and efficient method. The ability to undergo further chemical transformations, such as dehydration, makes it a valuable intermediate for producing a range of other compounds. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 1-Phenyl-1-cyclopentanol | C11H14O | CID 139165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 7. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-Phenylcyclopentanol: IUPAC Nomenclature, Structure, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenylcyclopentanol, a tertiary alcohol of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical identity, synthesis via the Grignard reaction, analytical characterization, and explores its potential biological relevance based on structurally related compounds.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-phenylcyclopentan-1-ol .[1] Its chemical structure consists of a cyclopentanol ring where the hydroxyl group and a phenyl group are attached to the same carbon atom (C1).
Molecular Formula: C₁₁H₁₄O
Structure:
The molecule features a chiral center at the carbon atom bonded to both the hydroxyl and phenyl groups.
Physicochemical Data
A summary of the key physicochemical properties of 1-phenylcyclopentan-1-ol is presented in Table 1. This data is crucial for its synthesis, purification, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | 277 °C at 760 mmHg | [2] |
| Density | 1.093 g/cm³ | [2] |
| Flash Point | 104 °C | [2] |
| Refractive Index | 1.5479 (estimate) | [2] |
| pKa | 14.49 ± 0.20 (Predicted) | [2] |
| LogP | 2.44820 | [2] |
| CAS Number | 10487-96-4 | [1] |
Table 1: Physicochemical properties of 1-phenylcyclopentan-1-ol.
Experimental Protocols
The primary synthetic route to 1-phenylcyclopentan-1-ol is the Grignard reaction, a robust method for forming carbon-carbon bonds.
This protocol describes the synthesis of 1-phenylcyclopentan-1-ol from cyclopentanone and phenylmagnesium bromide.
Reaction Scheme:
C₆H₅MgBr + C₅H₈O → C₁₁H₁₃OMgBr → C₁₁H₁₄O
Materials:
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Cyclopentanone
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (6N)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ice
Procedure:
-
To a solution of phenylmagnesium bromide (49.7 mL, 149 mmol) in diethyl ether, add 300 mL of anhydrous THF.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add cyclopentanone (13.23 mL, 149 mmol) to the cooled Grignard reagent solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Following the stirring at room temperature, heat the mixture to reflux for 2 hours.
-
After the reflux period, cool the reaction mixture and quench by the addition of approximately 20 g of ice.
-
Acidify the mixture with 6N HCl until the magnesium salts dissolve.
-
Extract the product with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Dry the ethereal layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenylcyclopentan-1-ol.[3]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for assessing the purity of 1-phenylcyclopentan-1-ol and confirming its molecular weight.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent such as dichloromethane or diethyl ether.
-
GC Conditions (Typical):
-
Column: A non-polar or mid-polarity capillary column (e.g., Rtx-5, Rtx-1301).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 240 °C) at a rate of 3-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Expected Fragmentation: The molecular ion peak for 1-phenylcyclopentan-1-ol may be weak or absent in EI-MS, which is common for tertiary alcohols.[4] Characteristic fragments would include those corresponding to the loss of water (M-18), and fragments of the phenyl and cyclopentyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 1-phenylcyclopentan-1-ol.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentyl ring, and a signal for the hydroxyl proton which may be broad and its chemical shift can vary depending on the concentration and solvent. The protons on the cyclopentyl ring adjacent to the phenyl- and hydroxyl-bearing carbon are diastereotopic and may exhibit different chemical shifts.[5]
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the phenyl ring and the cyclopentyl ring, including the quaternary carbon attached to the phenyl and hydroxyl groups.
Potential Biological Significance and Signaling Pathway
While there is no direct evidence for the biological activity of 1-phenylcyclopentan-1-ol in the current literature, structurally related compounds have shown significant biological effects. Notably, derivatives of 1-phenylcycloalkanecarboxylic acid, such as carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), are known to bind with high affinity to sigma-1 (σ₁) receptors.[6] These compounds exhibit antitussive, anticonvulsant, and spasmolytic properties.[6]
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and modulates the function of various other proteins, including ion channels and other receptors.
Given the structural similarity of 1-phenylcyclopentan-1-ol to the core scaffold of these sigma-1 receptor ligands, it is plausible that it may also interact with this receptor. The phenyl and cyclopentyl moieties are key features for binding to the sigma-1 receptor.
The following diagram illustrates a hypothetical signaling pathway where 1-phenylcyclopentan-1-ol acts as a ligand for the sigma-1 receptor.
References
- 1. 1-Phenyl-1-cyclopentanol | C11H14O | CID 139165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYL-1-CYCLOPENTANOL|lookchem [lookchem.com]
- 3. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenylcyclopentanol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Phenylcyclopentanol. It includes detailed experimental protocols for its synthesis and purification, along with an analysis of its key spectroscopic characteristics. All quantitative data is presented in structured tables for ease of reference and comparison.
Core Physical and Chemical Properties
This compound is a tertiary alcohol characterized by the presence of a phenyl group and a cyclopentyl ring attached to the same carbon atom bearing the hydroxyl group. Its chemical formula is C₁₁H₁₄O, and it has a molecular weight of 162.23 g/mol .[1][2]
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is typically a colorless to light yellow liquid at room temperature.[3][4]
| Property | Value | Reference |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 277 °C at 760 mmHg | [5] |
| 248.94 °C (rough estimate) | [3][4] | |
| Density | 1.093 g/cm³ | [5][6] |
| 1.0530 g/cm³ | [3][4] | |
| Flash Point | 104 °C | [5] |
| Vapor Pressure | 0.00223 mmHg at 25 °C | [5][6] |
| Refractive Index | 1.574 | [5][6] |
| 1.5479 (estimate) | [3][4] |
Chemical Properties
The chemical properties of this compound are primarily dictated by the hydroxyl group and the phenyl ring.
| Property | Value | Reference |
| pKa | 14.49 ± 0.20 (Predicted) | [3][7] |
| LogP (Octanol/Water Partition Coefficient) | 2.44820 | [6] |
| Solubility | Soluble in organic solvents. | [5] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The most common method for the synthesis of this compound is the Grignard reaction, which involves the reaction of phenylmagnesium bromide with cyclopentanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Cyclopentanone
-
Anhydrous Calcium Chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 6N
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be thoroughly dried in an oven to remove any traces of water.
-
In a three-necked round-bottom flask equipped with a reflux condenser (fitted with a drying tube containing anhydrous calcium chloride), a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then reflux for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
If a precipitate forms, add 6N HCl dropwise until the precipitate dissolves.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all the ether extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purification of this compound
Vacuum Distillation:
-
The crude this compound can be purified by vacuum distillation.
-
Remove the diethyl ether solvent from the dried organic layer using a rotary evaporator.
-
Assemble a vacuum distillation apparatus.
-
Distill the residue under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.
Recrystallization (if the product is a solid at room temperature or can be induced to crystallize):
-
While this compound is typically a liquid, it can sometimes solidify. If so, recrystallization can be an effective purification method.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis Logic
Caption: Logical flow for structural elucidation.
Spectroscopic Data and Analysis
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight.
| Ion | m/z | Interpretation |
| [M]⁺ | 162 | Molecular Ion |
| [M-H₂O]⁺ | 144 | Loss of water |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3400 (broad) | Strong | O-H stretch | Alcohol |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2960-2870 | Strong | C-H stretch | Aliphatic (Cyclopentyl) |
| ~1600, 1490, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1200-1000 | Strong | C-O stretch | Tertiary Alcohol |
| ~760, 700 | Strong | C-H bend | Monosubstituted Benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the different carbon environments.
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~147 | C1' (ipso-carbon of the phenyl ring) |
| ~128 | C3'/C5' (meta-carbons of the phenyl ring) |
| ~127 | C4' (para-carbon of the phenyl ring) |
| ~125 | C2'/C6' (ortho-carbons of the phenyl ring) |
| ~84 | C1 (quaternary carbon bearing the -OH group) |
| ~40 | C2/C5 (carbons adjacent to C1 in the cyclopentyl ring) |
| ~24 | C3/C4 (carbons of the cyclopentyl ring) |
¹H NMR Spectrum (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~7.5-7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~2.5-2.3 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
| ~2.2-2.0 | Multiplet | 4H | Protons on C2 and C5 of the cyclopentyl ring |
| ~1.9-1.7 | Multiplet | 4H | Protons on C3 and C4 of the cyclopentyl ring |
Biological Activity and Signaling Pathways
Currently, there is a lack of significant published research on the specific biological activities and involvement of this compound in cellular signaling pathways. Further investigation is required to elucidate its potential pharmacological or toxicological effects.
Conclusion
This technical guide provides a foundational understanding of this compound, encompassing its physical and chemical properties, a detailed synthetic protocol, and a comprehensive analysis of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound.
References
- 1. 1-PHENYLCYCLOHEXANOL(1589-60-2) IR Spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]
- 4. 1-(Phenylethynyl)-1-cyclopentanol [webbook.nist.gov]
- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Technical Guide to the Synthesis of 1-Phenylcyclopentanol via Grignard Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-phenylcyclopentanol, a tertiary alcohol, utilizing the Grignard reaction. This classic and robust carbon-carbon bond-forming reaction remains a cornerstone of organic synthesis for creating complex molecules from smaller precursors.[1] The methodology detailed herein involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to cyclopentanone.
Reaction Principle and Mechanism
The Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in Chemistry in 1912, involves an organomagnesium halide that acts as a potent nucleophile.[2][3] The synthesis of this compound proceeds in two primary stages:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[2] The ether solvent is crucial as it stabilizes the Grignard reagent.[4]
-
Nucleophilic Addition and Workup: The prepared Grignard reagent is then introduced to cyclopentanone. The highly nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone.[5] This forms a magnesium alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to yield the final tertiary alcohol, this compound.[6][7]
The overall reaction is as follows:
Stage 1: Grignard Reagent Formation C₆H₅Br + Mg → C₆H₅MgBr
Stage 2: Reaction and Workup C₆H₅MgBr + C₅H₈O → C₁₁H₁₄OMgBr C₁₁H₁₄OMgBr + H₃O⁺ → C₁₁H₁₄O + Mg(OH)Br
Caption: Reaction mechanism for this compound synthesis.
Experimental Protocol
Strict anhydrous conditions are paramount for the success of a Grignard reaction, as the reagent is a strong base that reacts readily with protic sources like water, which would quench the reagent and significantly lower the yield.[3][7][8] All glassware must be rigorously dried, typically in an oven or by flame-drying under an inert atmosphere.[8][9]
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Quantity | Molar Equiv. |
| Magnesium Turnings | Mg | 24.31 | 2.43 g | 1.0 |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |
| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL) | 1.0 |
| Cyclopentanone | C₅H₈O | 84.12 | 8.4 g (8.8 mL) | 1.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Solvent |
| Sulfuric Acid (10%) or | H₂SO₄ | 98.08 | As needed | Quench |
| Sat. Ammonium Chloride | NH₄Cl | 53.49 | As needed | Quench |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | As needed | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying |
Part A: Preparation of Phenylmagnesium Bromide
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings (1.0 eq.) and a small crystal of iodine into the flask.[10] The iodine helps to activate the magnesium surface.[11]
-
Add ~20 mL of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene (1.0 eq.) in ~50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~5-10 mL) of the bromobenzene solution to the magnesium. The reaction is initiated when the brown iodine color fades and bubbling occurs. Gentle heating may be required to start the reaction.[10]
-
Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[11]
Part B: Reaction with Cyclopentanone
-
Cool the prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve cyclopentanone (1.0 eq.) in ~40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so control the addition rate to maintain a low temperature (below 10 °C).[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[10][12]
Part C: Workup and Purification
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a cold 10% sulfuric acid solution or a saturated aqueous solution of ammonium chloride.[11][12] This step is exothermic and should be performed with caution.[12]
-
Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether.
-
Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether.[7]
-
Combine all organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine (to reduce water content).[7]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12]
-
Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[12]
Caption: General experimental workflow for the synthesis.
Troubleshooting and Safety Considerations
-
Low Yield: The most common cause of low yield is the presence of moisture or other protic impurities, which destroy the Grignard reagent.[10][11] Ensure all glassware is scrupulously dry and solvents are anhydrous. Another cause can be incomplete formation of the Grignard reagent; ensure the magnesium surface is activated.[10]
-
Side Reactions: The primary side product is often biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[2] Minimizing excess bromobenzene and controlling the reaction temperature can reduce this impurity.
-
Safety: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[7] The quenching process is highly exothermic and can cause splashing; perform this step slowly and with adequate cooling.[12] Concentrated acids are corrosive and should be handled with appropriate personal protective equipment.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. leah4sci.com [leah4sci.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Formation of 1-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant mechanism for the formation of 1-phenylcyclopentanol, a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds. This document details the core synthetic pathway, experimental protocols, quantitative data, and potential side reactions to facilitate its practical application in a laboratory setting.
Core Synthesis Mechanism: The Grignard Reaction
The primary and most widely utilized method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclopentanone.[1]
The reaction proceeds in two key stages:
-
Nucleophilic Addition: The phenyl group of the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone. This breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate.
-
Acidic Workup: The subsequent addition of an aqueous acid (such as hydrochloric acid or ammonium chloride) protonates the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, this compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 | 1.436 |
| Bromobenzene | C₆H₅Br | 157.01 | 156 | 1.495 | 1.559 |
| This compound | C₁₁H₁₄O | 162.23 | 277 at 760 mmHg | 1.093 | 1.574 |
Data sourced from multiple chemical suppliers and databases.[2]
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 5H, Ar-H), ~2.0-2.2 (m, 2H, cyclopentyl-H), ~1.8-2.0 (m, 6H, cyclopentyl-H), ~1.7 (s, 1H, -OH) |
| ¹³C NMR | Aromatic carbons: ~125-148 ppm, Quaternary carbon (C-OH): ~83 ppm, Cyclopentyl carbons: ~24, 42 ppm |
| IR Spectroscopy (cm⁻¹) | ~3400 (broad, O-H stretch), ~3100-3000 (C-H stretch, aromatic), ~2960-2870 (C-H stretch, aliphatic), ~1490, 1445 (C=C stretch, aromatic), ~1050 (C-O stretch) |
| Mass Spectrometry (m/z) | 162 (M+), 133, 105 |
Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions.[3][4]
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Iodine crystal (as an initiator)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine and a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Part 2: Reaction with Cyclopentanone
-
Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
Dissolve cyclopentanone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred and cooled Grignard reagent. This reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Potential Side Reactions
The primary side product in this Grignard reaction is biphenyl, which is formed from the coupling of two phenyl groups. This can occur through the reaction of phenylmagnesium bromide with unreacted bromobenzene. Benzene can also be formed if there is any trace of water or other protic sources in the reaction mixture, which will protonate the Grignard reagent.
Visualizations
Grignard Reaction Mechanism for this compound Formation
Caption: The reaction mechanism for the formation of this compound.
Experimental Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
References
Spectral Analysis of 1-Phenylcyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 1-Phenylcyclopentanol, a key chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and utilization in research and development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O
-
Molecular Weight: 162.23 g/mol
-
CAS Number: 10487-96-4
-
Appearance: Colorless liquid
Spectroscopic Data
The following sections detail the NMR, IR, and mass spectral data for this compound, providing critical insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1 ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2.50 - 2.35 | Multiplet | 2H | Cyclopentyl protons (α to phenyl) |
| 1.95 - 1.70 | Multiplet | 6H | Cyclopentyl protons |
| 1.65 | Singlet | 1H | Hydroxyl proton (-OH) |
2.1.2 ¹³C NMR Spectrum [1]
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | Aromatic C (quaternary) |
| 128.3 | Aromatic CH |
| 126.8 | Aromatic CH |
| 125.9 | Aromatic CH |
| 84.2 | Quaternary C (C-OH) |
| 40.5 | Cyclopentyl CH₂ |
| 23.6 | Cyclopentyl CH₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for this compound is not publicly available, the expected characteristic absorption bands are listed below based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| 1200 - 1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)[2]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained by electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 162 | 25 | [M]⁺ (Molecular Ion) |
| 144 | 15 | [M - H₂O]⁺ |
| 133 | 100 | [M - C₂H₅]⁺ or [C₉H₉O]⁺ |
| 120 | 40 | [C₉H₁₂]⁺ |
| 105 | 85 | [C₇H₅O]⁺ or [C₈H₉]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 30-45° pulse width and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation and Structural Correlation
The spectral data presented are consistent with the structure of this compound. The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this molecule.
Caption: Correlation of spectroscopic data to the structure of this compound.
References
An In-Depth Technical Guide on the Solubility of 1-Phenylcyclopentanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylcyclopentanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C₁₁H₁₄O.[1][2][3] Its structure features a polar hydroxyl (-OH) group attached to a nonpolar cyclopentane ring, which also bears a phenyl group.[1][2][3] This amphipathic nature, possessing both polar and nonpolar regions, is the primary determinant of its solubility in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, reaction monitoring, purification processes, and formulation development.
Predicted Qualitative Solubility Profile
The principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound in different classes of organic solvents. The presence of the polar hydroxyl group facilitates hydrogen bonding with polar solvents, while the nonpolar phenyl and cyclopentyl groups favor interactions with nonpolar solvents via van der Waals forces.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar protic solvents like alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the alkyl groups are compatible with its nonpolar structure. |
| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | Esters are polar aprotic solvents that can accept hydrogen bonds. Their solubility performance will depend on the balance of their polar and nonpolar components.[4][5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar but can act as hydrogen bond acceptors, facilitating the dissolution of this compound. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate | The phenyl group of this compound will have favorable π-π stacking interactions with aromatic solvents. However, the polarity of the hydroxyl group may limit very high solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | The nonpolar cyclopentyl and phenyl groups will interact favorably with these nonpolar solvents, but the polar hydroxyl group will hinder dissolution.[6][7] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the this compound molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.
-
-
Quantification of Solute:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.
-
Table 2: Example Data Table for Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
References
- 1. This compound-1 (CAS 10487-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound-1 [webbook.nist.gov]
- 3. This compound-1 [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bre.com [bre.com]
- 7. Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Tertiary Cyclopentanol Compounds: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiary cyclopentanol moieties are pivotal structural motifs found in a range of biologically active molecules, from pharmaceuticals to complex natural products. Their unique stereochemical and electronic properties impart significant effects on molecular conformation and receptor interactions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of tertiary cyclopentanol compounds. It details the evolution of synthetic methodologies, with a focus on the foundational Grignard reaction, and presents detailed experimental protocols for key transformations. Furthermore, this guide explores the pharmacological significance of these compounds through case studies of prominent drugs, elucidating their mechanisms of action with detailed signaling pathway diagrams. Quantitative data on synthesis and physical properties are summarized for comparative analysis, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Tertiary Cyclopentanol Scaffold
The cyclopentane ring, a fundamental carbocycle in organic chemistry, is a prevalent feature in a vast array of natural and synthetic molecules.[1] When this five-membered ring is functionalized with a hydroxyl group on a tertiary carbon atom, it forms a tertiary cyclopentanol. This structural feature introduces a chiral center and a sterically hindered, yet chemically reactive, hydroxyl group, which can profoundly influence a molecule's biological activity and pharmacokinetic properties. While naturally occurring molecules containing a cyclopentane ring are abundant, those specifically featuring a tertiary cyclopentanol are less common, making them an intriguing subject for both synthetic chemists and pharmacologists.[2]
This guide will delve into the historical context of the discovery of methods to synthesize these compounds, their subsequent identification in natural products and pharmaceuticals, and the detailed experimental procedures that enable their creation in the laboratory.
Historical Perspective: The Dawn of Tertiary Alcohol Synthesis
The history of tertiary cyclopentanol compounds is intrinsically linked to the development of synthetic methods for creating tertiary alcohols. While pinpointing the exact first synthesis of a tertiary cyclopentanol is challenging due to the vastness of early chemical literature, the foundational techniques that enabled their creation emerged in the late 19th and early 20th centuries.
The Barbier reaction, discovered by Philippe Barbier in the late 1890s, was a significant breakthrough. This organometallic reaction involves the in-situ formation of an organometallic species from an alkyl halide and a metal, which then reacts with a carbonyl compound to form an alcohol.[3] This method laid the groundwork for what would become the cornerstone of tertiary alcohol synthesis.
Victor Grignard, a student of Barbier, refined this process by preparing the organomagnesium halide (Grignard reagent) separately before its addition to the carbonyl compound. This two-step process, now famously known as the Grignard reaction, offered better control and higher yields, revolutionizing organic synthesis. The reaction of a Grignard reagent with a ketone is a classic and highly efficient method for the preparation of tertiary alcohols, including tertiary cyclopentanols.[4] This powerful carbon-carbon bond-forming reaction remains a staple in both academic and industrial laboratories to this day.
Synthetic Methodologies for Tertiary Cyclopentanols
The synthesis of tertiary cyclopentanols can be achieved through various methods, with the Grignard reaction being the most prominent. Other notable methods include the hydration of alkenes and organometallic additions to esters.
The Grignard Reaction: A Cornerstone of Tertiary Cyclopentanol Synthesis
The addition of a Grignard reagent to a cyclopentanone derivative is the most direct and widely used method for the synthesis of tertiary cyclopentanols. The general reaction scheme involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of the cyclopentanone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary cyclopentanol.
Key Reaction Parameters:
-
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential to stabilize the Grignard reagent.
-
Reagents: A wide variety of alkyl, aryl, and vinyl Grignard reagents can be used to introduce diverse substituents at the tertiary carbon.
-
Temperature: The reaction is typically initiated at room temperature and may require cooling to control exothermic reactions, especially during the addition of the ketone.[4]
Alternative Synthetic Routes
While the Grignard reaction is dominant, other methods offer synthetic utility, particularly for specific substitution patterns:
-
Hydration of 1-Alkylcyclopentenes: The acid-catalyzed hydration of a 1-alkylcyclopentene will yield a 1-alkylcyclopentanol according to Markovnikov's rule.
-
Reaction of Organolithium Reagents with Cyclopentanone: Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to ketones.
-
Addition of Organometallic Reagents to Cyclopentyl Esters: The reaction of two equivalents of an organometallic reagent, such as a Grignard or organolithium reagent, with a cyclopentanecarboxylic acid ester can also produce a tertiary alcohol.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of representative tertiary cyclopentanol compounds.
Synthesis of 1-Ethylcyclopentanol via Grignard Reaction[5]
This protocol details the synthesis of 1-ethylcyclopentanol from cyclopentanone and ethylmagnesium bromide.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 285.3 g | 11.89 mol |
| Bromoethane | 108.97 | 1295.4 g | 11.89 mol |
| Cyclopentanone | 84.12 | 500 g | 5.94 mol |
| Tetrahydrofuran (THF), anhydrous | - | 4.7 L | - |
| Concentrated Hydrochloric Acid | - | 1.2 kg | - |
| n-Hexane | - | ~9 L | - |
| Ice water | - | 10 kg | - |
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings (285.3 g) to 3 L of anhydrous THF in a suitable reaction vessel.
-
Prepare a solution of bromoethane (1295.4 g) in 1.2 L of anhydrous THF.
-
Add a small portion of the bromoethane solution to the magnesium suspension to initiate the reaction.
-
Once the reaction begins (indicated by gentle reflux), add the remaining bromoethane solution dropwise over 1.5 hours, maintaining a gentle reflux.
-
-
Reaction with Cyclopentanone:
-
Cool the freshly prepared Grignard reagent solution to 0-5 °C using an ice bath.
-
Prepare a solution of cyclopentanone (500 g) in 0.5 L of anhydrous THF.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent over approximately 1 hour, ensuring the temperature does not exceed 5 °C.
-
-
Workup and Purification:
-
Pour the reaction mixture into 10 kg of ice water with stirring.
-
Slowly add concentrated hydrochloric acid (1.2 kg), maintaining the temperature below 20 °C.
-
Continue stirring for 30 minutes after the addition is complete.
-
Extract the mixture with n-hexane (3 x 3 L).
-
Combine the organic phases and wash with water (4.5 L).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield 1-ethylcyclopentanol.
-
Expected Yield: ~247 g
Synthesis of 1-Phenylcyclopentanol via Grignard Reaction[6]
This protocol describes the synthesis of this compound from cyclopentanone and phenylmagnesium bromide.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylmagnesium bromide (in solution) | - | Varies | - |
| Cyclopentanone | 84.12 | Varies | - |
| Diethyl ether or THF, anhydrous | - | - | - |
| Saturated aqueous ammonium chloride | - | - | - |
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place the solution of phenylmagnesium bromide under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Grignard reagent solution in an ice bath.
-
-
Addition of Cyclopentanone:
-
Dissolve cyclopentanone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
-
Workup and Purification:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude this compound can be purified by distillation or recrystallization.
-
Tertiary Cyclopentanols in Pharmaceuticals: Mechanism of Action and Signaling Pathways
The tertiary cyclopentanol scaffold is present in several important pharmaceutical agents. This section explores the mechanism of action of two prominent examples: Latanoprost and Cyclopentolate.
Latanoprost: A Prostaglandin Analogue for Glaucoma Treatment
Latanoprost is a prostaglandin F2α analogue used to treat increased intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[5][6] It is an ester prodrug that is hydrolyzed in the cornea to its biologically active acid form.[7]
Mechanism of Action: Latanoprost acid is a selective agonist of the prostaglandin F receptor.[5] Activation of this receptor in the eye increases the uveoscleral outflow of aqueous humor, which is one of the main drainage pathways for this fluid.[3][7] The enhanced outflow reduces the intraocular pressure, thereby mitigating the risk of optic nerve damage and vision loss associated with glaucoma.[6]
Cyclopentolate: An Anticholinergic Agent in Ophthalmology
Cyclopentolate is an anticholinergic drug used in ophthalmology to produce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). These effects are essential for certain diagnostic eye examinations and surgical procedures.
Mechanism of Action: Cyclopentolate acts as a competitive antagonist of muscarinic acetylcholine receptors in the eye.[8][9] By blocking the action of acetylcholine on the iris sphincter muscle and the ciliary muscle, it causes relaxation of these muscles.[10] This leads to dilation of the pupil and an inability to accommodate for near vision.[11]
Naturally Occurring Tertiary Cyclopentanols and Their Biological Relevance
While the cyclopentane ring is a common motif in natural products, compounds that are specifically tertiary cyclopentanols are less frequently isolated. However, the core structure is present in biologically significant molecules.
Prostaglandin E1 (PGE1): This naturally occurring prostaglandin contains a cyclopentanone ring with a hydroxyl group, which, while not a simple tertiary cyclopentanol, shares structural and functional similarities. PGE1 is a potent vasodilator and plays a crucial role in various physiological processes.[12][13] Its synthetic form, alprostadil, is used medically to maintain a patent ductus arteriosus in newborns with certain congenital heart defects and to treat erectile dysfunction.[14] PGE1 exerts its effects by binding to prostaglandin E receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation.[15]
Conclusion and Future Outlook
The discovery and development of synthetic methods for tertiary cyclopentanol compounds, particularly the Grignard reaction, have had a profound impact on organic and medicinal chemistry. These compounds have transitioned from being synthetic curiosities to integral components of important pharmaceuticals. The unique structural features of the tertiary cyclopentanol moiety continue to make it an attractive target for the design of new therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the discovery of novel naturally occurring tertiary cyclopentanols with unique biological activities, and the rational design of new drugs incorporating this valuable scaffold. The enduring legacy of these compounds underscores the importance of fundamental synthetic chemistry in advancing drug discovery and improving human health.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mmsl.cz [mmsl.cz]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]
- 5. Latanoprost - Wikipedia [en.wikipedia.org]
- 6. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. drugs.com [drugs.com]
- 8. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. zencuspharma.com [zencuspharma.com]
- 11. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 12. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 13. What kind of drug is Prostaglandin E1?_Chemicalbook [chemicalbook.com]
- 14. wikem.org [wikem.org]
- 15. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical reactivity of the hydroxyl group in 1-Phenylcyclopentanol. This compound is a tertiary alcohol, and its reactivity is significantly influenced by the steric hindrance around the hydroxyl group and the stability of potential carbocation intermediates due to the adjacent phenyl group. This document details key reactions, including dehydration, nucleophilic substitution, esterification, and oxidation, providing mechanistic insights, experimental protocols, and quantitative data where available.
Core Reactivity Principles
The reactivity of the hydroxyl group in this compound is dictated by its structural features:
-
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which sterically hinders direct backside attack (S(_N)2 reactions) and makes it resistant to oxidation under mild conditions.
-
Benzylic Position: The carbon bearing the hydroxyl group is also benzylic, which stabilizes the formation of a carbocation intermediate through resonance with the phenyl ring. This favors reaction pathways involving carbocations, such as S(_N)1 and E1 mechanisms.
-
Leaving Group Ability: The hydroxyl group itself is a poor leaving group. Therefore, acidic conditions or conversion to a better leaving group (e.g., a tosylate) are typically required to facilitate substitution and elimination reactions.
Key Reactions of the Hydroxyl Group
Dehydration to 1-Phenylcyclopentene
The acid-catalyzed dehydration of this compound proceeds readily to form the stable alkene, 1-phenylcyclopentene. This reaction typically follows an E1 (Elimination, Unimolecular) mechanism due to the stability of the tertiary benzylic carbocation intermediate.
Mechanism:
The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). Subsequent loss of water generates a tertiary benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.
Experimental Data:
| Reactant | Reagent | Product | Yield | Reference |
| This compound | 6N HCl | 1-Phenylcyclopentene | 100% | [1] |
Experimental Protocol: Synthesis of 1-Phenylcyclopentene
This protocol is adapted from a procedure for the synthesis of 1-phenylcyclopentene from cyclopentanone and phenylmagnesium bromide, where the intermediate this compound is dehydrated in situ.[1]
-
To a solution of this compound in a suitable solvent (e.g., diethyl ether or tetrahydrofuran), add a catalytic amount of a strong acid (e.g., 6N HCl or concentrated sulfuric acid).
-
The reaction mixture is stirred, and the progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-phenylcyclopentene.
Product Characterization (1-Phenylcyclopentene): [1]
-
Appearance: Colorless oil
-
LC-MS (M+H)
: 145.1+ -
H NMR (500 MHz, CDCl(_3)): δ 7.48 (2H, d, J=7.3 Hz), 7.35 (2H, t, J=7.8 Hz), 7.22 - 7.27 (1H, m), 6.22 (1H, t, J=2.1 Hz), 2.70 - 2.80 (2H, m), 2.52 - 2.64 (2H, m), 2.01 - 2.12 (2H, m).1
Diagram of Dehydration Mechanism:
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Nucleophilic Substitution
The hydroxyl group of this compound can be replaced by a nucleophile via a nucleophilic substitution reaction. Due to the tertiary nature of the alcohol, this reaction proceeds through an S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism.
Mechanism:
Similar to the E1 mechanism, the S(_N)1 reaction is initiated by the protonation of the hydroxyl group to form a good leaving group. Loss of water generates the stable tertiary benzylic carbocation. The nucleophile then attacks the carbocation to form the substitution product. Given the planar nature of the carbocation, if the starting alcohol were chiral, a racemic mixture of products would be expected.
Conversion to Alkyl Halides:
A common application of this reaction is the conversion of alcohols to alkyl halides using hydrogen halides (e.g., HBr, HCl).
Experimental Protocol: General Procedure for Conversion to 1-Bromo-1-phenylcyclopentane
This is a general procedure, and specific conditions may need to be optimized.
-
This compound is dissolved in a non-polar solvent.
-
The solution is cooled in an ice bath.
-
Concentrated hydrobromic acid is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Diagram of S(_N)1 Mechanism:
Caption: S(_N)1 mechanism for the nucleophilic substitution of this compound.
Esterification
The formation of an ester from this compound can be achieved through reaction with a carboxylic acid or its derivative.
Fischer Esterification:
The Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. While a common method for ester synthesis, it is often not ideal for tertiary alcohols like this compound. The acidic conditions and heat required can favor the competing E1 dehydration reaction, leading to the formation of 1-phenylcyclopentene as a significant byproduct.
Acylation with Acyl Chlorides or Anhydrides:
A more effective method for esterifying this compound is to use a more reactive acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. This method avoids the strongly acidic conditions that promote dehydration.
Experimental Data for a Related Esterification:
While specific data for 1-phenylcyclopentyl acetate is limited, a study on the acylation of various alcohols provides some context. For example, the acylation of 1-phenylpentyl alcohol with acetic anhydride gave 1-phenylpentyl acetate in a 33% yield.[2] This suggests that esterification of sterically hindered secondary benzylic alcohols can be challenging, and yields for the tertiary this compound may be similar or lower without optimization.
Experimental Protocol: Synthesis of 1-Phenylcyclopentyl Acetate
This is a general protocol for the acylation of an alcohol with an acyl chloride.
-
This compound is dissolved in a dry, aprotic solvent (e.g., dichloromethane) containing a stoichiometric amount of pyridine.
-
The solution is cooled in an ice bath.
-
Acetyl chloride is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude ester can be purified by column chromatography.
Diagram of Acylation Mechanism:
Caption: Mechanism for the esterification of this compound with acetyl chloride.
Oxidation
The hydroxyl group of this compound is resistant to oxidation under standard conditions. This is a characteristic feature of tertiary alcohols.
Reactivity with Common Oxidizing Agents:
Common oxidizing agents such as chromic acid (H(_2)CrO(_4)), potassium permanganate (KMnO(_4)), and pyridinium chlorochromate (PCC) do not oxidize tertiary alcohols. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process to form a carbon-oxygen double bond.
Under harsh conditions with strong oxidizing agents and high temperatures, the carbon-carbon bonds of the molecule can be cleaved, leading to a mixture of degradation products, which is not a synthetically useful transformation.
Experimental Workflow for Oxidation Attempt:
Caption: Experimental workflow for the attempted oxidation of this compound.
Summary of Reactivity
The reactivity of the hydroxyl group in this compound is dominated by reactions that proceed through a stable tertiary benzylic carbocation intermediate.
| Reaction Type | Typical Reagents | Mechanism | Key Products | Notes |
| Dehydration | Strong acids (H(_2)SO(_4), H(_3)PO(_4), HCl) | E1 | 1-Phenylcyclopentene | Generally a facile and high-yielding reaction. |
| Nucleophilic Substitution | HX, SOCl(_2), PBr(_3) | S(_N)1 | 1-Halo-1-phenylcyclopentane | Requires activation of the -OH group. |
| Esterification | Carboxylic acid + acid catalyst | Fischer Esterification | 1-Phenylcyclopentyl ester | Prone to elimination (dehydration) as a side reaction. |
| Acyl chloride/anhydride + base | Nucleophilic Acyl Substitution | 1-Phenylcyclopentyl ester | Generally more effective than Fischer esterification. | |
| Oxidation | K(_2)Cr(_2)O(_7), KMnO(_4), PCC | - | No reaction | Resistant to oxidation under standard conditions. |
Conclusion
This compound, as a tertiary benzylic alcohol, exhibits a distinct pattern of reactivity centered around the formation of a stable carbocation intermediate. Its hydroxyl group readily undergoes acid-catalyzed dehydration and S(_N)1-type nucleophilic substitutions. While esterification is possible, care must be taken to avoid elimination side reactions by choosing appropriate reagents. A key characteristic is its resistance to oxidation. This predictable reactivity makes this compound a useful intermediate in the synthesis of various phenyl-substituted cyclopentane derivatives for applications in materials science and drug development. Further research to quantify the kinetics and optimize the yields of these reactions will enhance its utility in synthetic chemistry.
References
Methodological & Application
Application Notes and Protocols: 1-Phenylcyclopentanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopentanol is a versatile tertiary alcohol that serves as a valuable chemical intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a phenyl group and a cyclopentyl ring attached to the same carbon atom, provides a scaffold for the development of compounds with diverse applications, particularly in material science and drug discovery. The hydroxyl group offers a reactive site for further chemical modifications, making it a key starting material for the synthesis of polymers, plasticizers, and biologically active compounds, including derivatives that act as potent sigma-1 (σ1) receptor ligands.[1]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its conversion into key derivatives. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, reaction setup, and characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 10487-96-4 |
| Appearance | Colorless solid or liquid |
| Boiling Point | 277 °C at 760 mmHg |
| Density | 1.093 g/cm³ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction, which involves the reaction of phenylmagnesium bromide with cyclopentanone.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine (crystal, as initiator)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.
-
Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve cyclopentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
| Reactant/Product | Molar Ratio | Notes |
| Bromobenzene | 1.0 | |
| Magnesium | 1.1 | |
| Cyclopentanone | 1.0 | |
| This compound | - | Typical yields are in the range of 70-85%. |
Applications as a Chemical Intermediate
This compound is a versatile intermediate for the synthesis of various functional molecules. The following sections detail the protocols for its conversion into key derivatives.
Dehydration to 1-Phenylcyclopentene
The acid-catalyzed dehydration of this compound yields 1-phenylcyclopentene, an important building block in organic synthesis.
Experimental Workflow: Dehydration
Caption: Workflow for the dehydration of this compound.
Protocol 2: Acid-Catalyzed Dehydration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place this compound (1.0 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Dehydration and Distillation: Heat the mixture to a temperature sufficient to distill the product as it forms (boiling point of 1-phenylcyclopentene is approx. 235-237 °C at atmospheric pressure, but distillation can be performed under reduced pressure). The removal of the alkene drives the equilibrium towards the product.
-
Workup: Wash the collected distillate with saturated aqueous NaHCO₃ solution to neutralize any acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by fractional distillation to obtain pure 1-phenylcyclopentene.
| Reactant/Product | Molar Ratio | Notes |
| This compound | 1.0 | |
| H₂SO₄ (conc.) | catalytic | |
| 1-Phenylcyclopentene | - | Yields are typically high, often >90%. |
Spectroscopic Data for 1-Phenylcyclopentene:
-
¹H NMR (CDCl₃): δ 7.40-7.15 (m, 5H, Ar-H), 6.10 (t, 1H, =CH), 2.75 (m, 2H, allylic CH₂), 2.50 (m, 2H, allylic CH₂), 1.95 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃): δ 145.0, 135.5, 128.3, 126.8, 125.0, 124.5, 34.0, 33.5, 23.5.
-
IR (film, cm⁻¹): 3050 (Ar-H stretch), 2950 (C-H stretch), 1640 (C=C stretch), 1600, 1490 (Ar C=C stretch).
Synthesis of 1-Phenylcyclopentanecarboxylic Acid
This compound can be oxidized to 1-phenylcyclopentanecarboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Carbetapentane.
Protocol 3: Oxidation of this compound
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Oxidation: Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water. Add a solution of potassium permanganate (excess) in aqueous sodium hydroxide. Stir the mixture vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Workup: After the reaction is complete, destroy the excess permanganate by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms. Filter off the MnO₂.
-
Isolation: Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid. Extract the aqueous solution with diethyl ether.
-
Purification: Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-phenylcyclopentanecarboxylic acid. The product can be further purified by recrystallization.
| Reactant/Product | Molar Ratio | Notes |
| This compound | 1.0 | |
| KMnO₄ | Excess | A strong oxidizing agent is required for this transformation. |
| 1-Phenylcyclopentanecarboxylic acid | - | Yields can vary depending on the specific conditions. |
Synthesis of Carbetapentane (Pentoxyverine)
Carbetapentane is an antitussive drug that can be synthesized from 1-phenylcyclopentanecarboxylic acid.
Experimental Workflow: Synthesis of Carbetapentane
Caption: Synthetic workflow for Carbetapentane from 1-phenylcyclopentanecarboxylic acid.
Protocol 4: Synthesis of Carbetapentane
Step 1: Preparation of 1-Phenylcyclopentanecarbonyl chloride
-
In a round-bottom flask, reflux 1-phenylcyclopentanecarboxylic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
Step 2: Esterification
-
Dissolve the crude 1-phenyl-1-cyclopentanecarbonyl chloride in an inert solvent like toluene.
-
Add an equimolar amount of 2-(2-(diethylamino)ethoxy)ethanol.
-
Heat the mixture under reflux for several hours.
-
After cooling, make the mixture alkaline with an aqueous solution of sodium hydroxide and separate the organic layer.
-
Wash the organic layer with water, dry it over an anhydrous salt, and concentrate it in vacuo.
-
The resulting Carbetapentane can be purified by vacuum distillation.
Ritter Reaction to N-(1-phenylcyclopentyl)acetamide
The Ritter reaction provides a direct route to N-substituted amides from tertiary alcohols. This is a valuable transformation for introducing nitrogen-containing functionalities.
Protocol 5: Ritter Reaction of this compound
Materials:
-
This compound
-
Acetonitrile
-
Concentrated sulfuric acid
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Reaction: To a stirred solution of this compound (1.0 eq) in acetonitrile, slowly add concentrated sulfuric acid (excess) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a cold sodium hydroxide solution.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude N-(1-phenylcyclopentyl)acetamide can be purified by recrystallization or column chromatography.
| Reactant/Product | Molar Ratio | Notes |
| This compound | 1.0 | |
| Acetonitrile | Solvent and reactant | |
| H₂SO₄ (conc.) | Excess | |
| N-(1-phenylcyclopentyl)acetamide | - | Yields are generally good for tertiary alcohols. |
Spectroscopic Data for N-(1-phenylcyclopentyl)acetamide:
-
¹H NMR (CDCl₃): δ 7.4-7.2 (m, 5H, Ar-H), 5.5 (br s, 1H, NH), 2.5-2.3 (m, 4H, cyclopentyl-H), 1.9 (s, 3H, COCH₃), 1.8-1.6 (m, 4H, cyclopentyl-H).
-
¹³C NMR (CDCl₃): δ 169.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 65.0 (quaternary C), 37.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂), 23.5 (CH₃).
-
IR (film, cm⁻¹): 3300 (N-H stretch), 3050 (Ar-H stretch), 2950 (C-H stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).
Application in Drug Development: Sigma-1 Receptor Ligands
Derivatives of this compound have been investigated as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in various cellular functions and implicated in a range of neurological disorders.
Signaling Pathway of Sigma-1 Receptor
Caption: Simplified signaling pathway of the sigma-1 receptor.
Under normal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum, keeping it in an inactive state. Upon cellular stress or stimulation by agonist ligands, the σ1 receptor dissociates from BiP and translocates to other cellular compartments where it can modulate the activity of various ion channels and signaling proteins, ultimately promoting cell survival and neuroprotection. Derivatives of this compound can act as agonists, facilitating this protective pathway, making them attractive candidates for the development of novel therapeutics for neurodegenerative diseases and other conditions.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. The protocols provided herein offer a practical guide for its synthesis and its conversion into a range of valuable derivatives. Its utility in the synthesis of polymers, fine chemicals, and, notably, as a scaffold for drug candidates targeting the sigma-1 receptor, underscores its importance in modern chemical and pharmaceutical research. The detailed methodologies and structured data presented are intended to support and facilitate further innovation in these fields.
References
Applications of 1-Phenylcyclopentanol in Polymer Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 1-phenylcyclopentanol in polymer science. While not typically used as a direct monomer or initiator in polymerization, this compound serves as a crucial intermediate in the synthesis of advanced polymer additives. Its unique structure, combining a phenyl group and a cyclopentyl ring, imparts desirable properties to polymers, including enhanced stability and functionality.
Overview of Applications
This compound is primarily utilized as a precursor for the synthesis of a variety of polymer additives. These additives are designed to improve the physical and chemical properties of polymers, extending their service life and performance in various applications. The key application areas are:
-
UV Stabilizers: Derivatives of this compound can act as effective UV absorbers, protecting polymers from degradation caused by ultraviolet radiation. The aromatic phenyl group is instrumental in absorbing harmful UV rays and dissipating the energy as heat.[1]
-
Antioxidants: The tertiary carbon atom adjacent to the phenyl group in this compound derivatives can function as a radical scavenger. This allows these additives to interrupt the free-radical chain reactions that lead to oxidative degradation of polymers.[1]
-
Plasticizers and Compatibility Agents: The bulky structure of this compound-derived additives can be leveraged to increase the free volume between polymer chains, thus enhancing flexibility. Furthermore, their unique polarity profile can improve the compatibility of immiscible polymer blends.[1]
Synthesis of this compound
The most common method for synthesizing this compound is the Grignard reaction between phenylmagnesium bromide and cyclopentanone.[1]
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Preparation of Grignard Reagent:
-
Ensure all glassware is thoroughly dried.
-
Place magnesium turnings in the round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is exothermic and will be indicated by the formation of a cloudy solution and gentle boiling of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
-
Reaction with Cyclopentanone:
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. The layers will separate.
-
Wash the organic layer with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and remove the diethyl ether by simple distillation.
-
The crude this compound can be further purified by vacuum distillation or recrystallization.
-
Logical Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Application as a Precursor for UV Stabilizers
Derivatives of this compound can be synthesized to function as UV absorbers. The general principle involves attaching a UV-absorbing moiety, often a benzotriazole or a similar heterocyclic system, to the this compound structure. The phenyl group of the this compound itself also contributes to UV absorption.
Table 1: Hypothetical Performance Data for a this compound-Based UV Stabilizer in Polypropylene
| Property | Unstabilized PP | PP + 0.5 wt% UV Stabilizer |
| Tensile Strength Retention after 500h UV Exposure | 40% | 85% |
| Elongation at Break Retention after 500h UV Exposure | 25% | 75% |
| Yellowness Index (ΔYI) after 500h UV Exposure | 15 | 3 |
| Gloss Retention after 500h UV Exposure | 30% | 90% |
Note: This table is illustrative and does not represent actual experimental data.
Experimental Protocol: Synthesis of a Hypothetical this compound-Based Benzotriazole UV Absorber
This protocol is a representative example of how a UV absorber could be synthesized from this compound.
Materials:
-
This compound
-
2-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reducing agent (e.g., sodium dithionite)
-
Organic solvent (e.g., toluene)
Procedure:
-
Diazotization of 2-Nitroaniline:
-
Dissolve 2-nitroaniline in an aqueous solution of HCl.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaNO₂ to form the diazonium salt.
-
-
Coupling Reaction:
-
Dissolve this compound in an alkaline solution (aqueous NaOH).
-
Slowly add the diazonium salt solution to the this compound solution with vigorous stirring. This will form an azo compound.
-
-
Reduction to Benzotriazole:
-
Isolate the azo compound.
-
Dissolve the azo compound in a suitable solvent and treat it with a reducing agent (e.g., sodium dithionite) to form the benzotriazole ring.
-
-
Purification:
-
The resulting benzotriazole derivative can be purified by recrystallization or column chromatography.
-
Signaling Pathway for UV Stabilization
Caption: Mechanism of UV stabilization by a this compound-based additive.
Application as a Precursor for Antioxidants
The tertiary carbon in this compound derivatives can act as a hydrogen donor to scavenge free radicals, thus functioning as an antioxidant. The synthesis would involve modifying the this compound to incorporate sterically hindered phenolic groups, which are known for their antioxidant activity.
Table 2: Hypothetical Performance Data for a this compound-Based Antioxidant in Polyethylene
| Property | Unstabilized PE | PE + 0.2 wt% Antioxidant |
| Oxidation Induction Time (OIT) at 200°C (minutes) | 5 | 45 |
| Melt Flow Index (MFI) change after multiple extrusions | +50% | +10% |
| Tensile Strength Retention after thermal aging | 60% | 95% |
| Yellowness Index (ΔYI) after thermal aging | 10 | 2 |
Note: This table is illustrative and does not represent actual experimental data.
Experimental Protocol: Incorporation of a this compound-Based Antioxidant into Polyethylene
Materials:
-
Polyethylene (pellets or powder)
-
Synthesized this compound-based antioxidant
-
Internal mixer or twin-screw extruder
Procedure:
-
Pre-blending:
-
Dry the polyethylene pellets or powder to remove any moisture.
-
Physically mix the polyethylene with the desired concentration of the antioxidant powder (e.g., 0.2 wt%).
-
-
Melt Compounding:
-
Feed the pre-blended mixture into an internal mixer or a twin-screw extruder.
-
Process the material at a temperature above the melting point of polyethylene (e.g., 180-220°C) to ensure proper mixing and dispersion of the antioxidant within the polymer matrix.
-
The residence time and screw speed should be optimized to achieve a homogeneous blend without causing significant thermal degradation.
-
-
Pelletizing/Shaping:
-
Extrude the molten polymer blend through a die and pelletize it for further processing (e.g., injection molding, film blowing).
-
Alternatively, the molten blend can be directly shaped into the desired form.
-
Experimental Workflow for Additive Incorporation
References
Application Note and Protocol: Grignard Synthesis of 1-Phenylcyclopentanol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 1-Phenylcyclopentanol via a Grignard reaction. The procedure outlines the preparation of the Grignard reagent, phenylmagnesium bromide, and its subsequent reaction with cyclopentanone.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde, to form a new carbon-carbon bond.[3][4][5] This protocol details the synthesis of the tertiary alcohol, this compound, by reacting phenylmagnesium bromide with cyclopentanone.[6][7][8] The phenylmagnesium bromide is prepared in situ from bromobenzene and magnesium metal.[1][5] Due to the high reactivity of Grignard reagents, which are strong bases, it is crucial to carry out the reaction under strictly anhydrous (water-free) conditions.[2][3][9]
Reaction Scheme
The overall synthesis involves two main steps: the formation of the Grignard reagent and its reaction with the ketone, followed by an acidic workup.
Step 1: Formation of Phenylmagnesium Bromide C₆H₅Br + Mg → C₆H₅MgBr (in anhydrous diethyl ether)
Step 2: Reaction with Cyclopentanone and Workup C₆H₅MgBr + C₅H₈O → C₁₁H₁₃OMgBr C₁₁H₁₃OMgBr + H₃O⁺ → C₁₁H₁₄O + Mg(OH)Br
Reagents and Materials
Table 1: Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume (mL) | Mass (g) |
| Magnesium Turnings | Mg | 24.31 | - | 110 | - | 2.67 |
| Bromobenzene | C₆H₅Br | 157.01 | 1.491 | 100 | 10.5 | 15.7 |
| Cyclopentanone | C₅H₈O | 84.12 | 0.951 | 100 | 8.8 | 8.4 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | - | ~150 | - |
| Iodine | I₂ | 253.81 | - | 1 crystal | - | - |
| 6M Hydrochloric Acid | HCl | 36.46 | ~1.1 | - | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | - |
Materials:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Drying tube (filled with CaCl₂)
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
Apparatus for vacuum filtration
Experimental Protocol
4.1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Place a magnetic stir bar in the flask. Ensure all glassware is thoroughly dried in an oven and cooled under a moisture-free atmosphere before use.[10] Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[9]
-
Initiation: Place the magnesium turnings (2.67 g) in the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface.[1][2]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (10.5 mL) in approximately 40 mL of anhydrous diethyl ether.
-
Reaction Start: Add about 10-15 mL of the bromobenzene/ether solution to the magnesium turnings. The reaction should begin shortly, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with a heating mantle or crush the magnesium turnings with a dry glass rod.[2]
-
Completion of Addition: Once the reaction has started and is self-sustaining (refluxing gently), add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a steady reflux.[9] The addition typically takes 30-45 minutes.
-
Completion of Reagent Formation: After the addition is complete, if refluxing has subsided, gently heat the mixture for an additional 15-20 minutes to ensure all the magnesium has reacted. The final solution should be dark gray or brown. Cool the flask to room temperature.
4.2. Reaction with Cyclopentanone
-
Dilution: Dilute the freshly prepared Grignard reagent with an additional 50 mL of anhydrous diethyl ether.
-
Ketone Addition: Prepare a solution of cyclopentanone (8.8 mL) in 25 mL of anhydrous diethyl ether in the dropping funnel. Cool the Grignard solution in an ice bath.
-
Reaction: Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. Control the rate of addition to maintain a gentle reflux. A precipitate will form.
-
Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20-30 minutes to ensure the reaction goes to completion.
4.3. Work-up and Isolation
-
Quenching: Cool the reaction flask in a large ice bath. Cautiously add approximately 50 mL of 6M HCl dropwise through the dropping funnel to quench the reaction and dissolve the magnesium salts.[11] The mixture should be stirred vigorously during this process. Two clear layers should form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and collect the top organic (ether) layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Washing: Combine all the organic extracts. Wash the combined ether solution with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
4.4. Purification
The crude product can be purified by recrystallization from a suitable solvent like hexanes or by vacuum distillation.
Data Presentation
Table 2: Summary of Quantitative Data
| Parameter | Value |
| Reactants | |
| Magnesium (moles) | 0.11 mol |
| Bromobenzene (moles) | 0.10 mol (Limiting Reagent) |
| Cyclopentanone (moles) | 0.10 mol |
| Product: this compound | |
| Molecular Formula | C₁₁H₁₄O |
| Molar Mass ( g/mol ) | 162.23[12] |
| Theoretical Yield (g) | 16.22 g |
| Appearance | Colorless to pale yellow solid/oil |
| Melting Point | ~35-38 °C |
| Boiling Point | ~115-117 °C (at 5 mmHg) |
Visualizations
6.1. Reaction Mechanism
Caption: Mechanism of the Grignard reaction between phenylmagnesium bromide and cyclopentanone.
6.2. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and peaks around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-2950 cm⁻¹ (aliphatic C-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include those for the aromatic protons (phenyl group), the aliphatic protons of the cyclopentyl ring, and a singlet for the hydroxyl proton (which may be broad and is D₂O exchangeable).
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the cyclopentyl ring, and a key signal for the carbon bearing the hydroxyl group (C-OH) around 83 ppm.[13]
-
Safety Precautions
-
Diethyl ether is extremely flammable and volatile. All operations must be performed in a well-ventilated fume hood, and no open flames or spark sources should be present.
-
Grignard reagents are highly reactive. They react violently with water and protic solvents. Ensure all glassware and reagents are scrupulously dry.
-
Bromobenzene is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The quenching process with acid is exothermic. Perform this step slowly and with adequate cooling in an ice bath.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. dakenchem.com [dakenchem.com]
- 7. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]
- 12. 1-Phenyl-1-cyclopentanol | C11H14O | CID 139165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Dehydration of 1-Phenylcyclopentanol: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of 1-phenylcyclopentanol is a fundamental organic transformation that yields 1-phenylcyclopentene, a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. This elimination reaction proceeds through an E1 (unimolecular elimination) mechanism, involving the formation of a stable tertiary carbocation. The choice of acid catalyst and reaction conditions can significantly influence the reaction rate and overall yield. These application notes provide detailed protocols for the dehydration of this compound using various acid catalysts, a comparative analysis of their efficiency, and a mechanistic overview.
Data Presentation
The following table summarizes the quantitative data for the dehydration of this compound under different catalytic conditions.
| Catalyst | Reagents & Solvents | Temperature | Reaction Time | Yield of 1-Phenylcyclopentene | Reference |
| 6N Hydrochloric Acid (HCl) | This compound, Diethyl Ether, Saturated Sodium Bicarbonate, Anhydrous Magnesium Sulfate | Room Temperature | Not specified, reaction driven by workup | 100% | [1] |
| p-Toluenesulfonic Acid (p-TsOH) | This compound, Toluene | Reflux | 2 hours | 91-96% (for analogous 2-methyl-1-phenylcyclopentanol) | [2] |
| Phosphoric Acid (H₃PO₄) | This compound | Heating (specific temp. not cited) | Not specified | Commonly used, specific yield data for this substrate not found in searches. | General Knowledge |
| Sulfuric Acid (H₂SO₄) | This compound | Heating (specific temp. not cited) | Not specified | Commonly used, specific yield data for this substrate not found in searches. | General Knowledge |
| Amberlyst-15 | This compound | 100-110 °C | Not specified | Effective for alcohol dehydrations (specific yield for this substrate not found). | [3] |
Mechanistic Pathway
The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds via an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base, typically water or the conjugate base of the acid catalyst, then abstracts a proton from an adjacent carbon, leading to the formation of the alkene, 1-phenylcyclopentene.
Caption: E1 Mechanism for the Dehydration of this compound.
Experimental Protocols
Protocol 1: Dehydration using 6N Hydrochloric Acid
This protocol is adapted from a procedure for the synthesis of 1-phenylcyclopentene where the dehydration is the final step.[1]
Materials:
-
This compound
-
6N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
-
Round-bottom flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether in a round-bottom flask.
-
Cool the flask in an ice bath and add ice directly to the flask.
-
Slowly add 6N HCl while stirring until the precipitate (if any from a previous Grignard reaction) dissolves and the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the ethereal layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to obtain 1-phenylcyclopentene.
Protocol 2: Dehydration using p-Toluenesulfonic Acid
This protocol is based on the dehydration of the structurally similar 2-methyl-1-phenylcyclopentanol.[2]
Materials:
-
This compound (approx. 4 mmol)
-
Toluene (20 mL)
-
p-Toluenesulfonic acid (0.05 g)
-
Dichloromethane
-
10% Sodium bicarbonate solution
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Pipettes and test tubes
Procedure:
-
To a 50 mL round-bottom flask, add a magnetic stir bar, this compound, toluene, and p-toluenesulfonic acid.
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the solution to reflux with constant stirring.
-
Monitor the reaction progress by taking small aliquots (2-4 drops) from the reaction mixture every 15-20 minutes for a total of 2 hours.
-
Quench each aliquot by adding it to a test tube containing 0.5 mL of dichloromethane and 0.5 mL of 10% sodium bicarbonate solution to neutralize the acid catalyst.
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the ratio of reactant to product over time.
-
Upon completion, cool the reaction mixture, wash with 10% sodium bicarbonate solution, then with water, and dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Isolate the product by removing the solvent under reduced pressure.
Experimental Workflow
The general workflow for the dehydration of this compound involves reaction setup, monitoring, workup, and product analysis.
Caption: General experimental workflow for the dehydration of this compound.
Product Characterization
The final product, 1-phenylcyclopentene, can be characterized using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of 1-phenylcyclopentene.
-
Infrared (IR) Spectroscopy: The disappearance of the broad -OH stretch from the starting material and the appearance of a C=C stretch in the product confirms the dehydration.
References
Application Notes and Protocols for the Use of 1-Phenylcyclopentanol in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-phenylcyclopentanol as a precursor for the electrophilic alkylation of aromatic compounds via Friedel-Crafts reactions. This method offers a direct route to synthesize various 1-aryl-1-phenylcyclopentane derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] While traditionally employing alkyl halides, the use of alcohols as precursors for the carbocation electrophile has gained traction due to their ready availability and differing reactivity profiles.[2] this compound, a tertiary alcohol, serves as an excellent precursor for the stable tertiary carbocation, which can then undergo electrophilic aromatic substitution with a variety of arenes.
The reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), or strong protic acids like sulfuric acid (H₂SO₄). The choice of catalyst and reaction conditions can influence the product distribution and yield. It is important to note that due to the reactive nature of the carbocation intermediate, side reactions such as rearrangements and dimerizations can occur.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts alkylation using this compound proceeds through the formation of a tertiary carbocation intermediate. The Lewis acid or protic acid catalyst facilitates the departure of the hydroxyl group as a leaving group (water), generating the 1-phenylcyclopentyl cation. This electrophile is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity of the ring and yields the final 1-aryl-1-phenylcyclopentane product.
Caption: General mechanism of Friedel-Crafts alkylation with this compound.
Experimental Data
The following tables summarize the quantitative data for the Friedel-Crafts alkylation of various aromatic compounds with this compound under different catalytic conditions. It is important to note that product distributions can be complex, and the reported yields are for the major mono-alkylated product unless otherwise specified.
Table 1: Friedel-Crafts Alkylation of Benzene with this compound Analog (1-Phenylcyclohexanol)
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| AlCl₃/CH₃NO₂ | Petroleum Ether | Room Temp. | 24 | 1,1-Diphenylcyclohexane | - | Khalaf et al. |
| H₂SO₄ (85%) | - | Room Temp. | 24 | 1-Phenylcyclohexene, Dimeric Products | - | Khalaf et al. |
Experimental Protocols
The following are general protocols for the Friedel-Crafts alkylation of arenes using this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Lewis Acid Catalyzed Alkylation of Benzene with this compound
This protocol is adapted from general procedures for Friedel-Crafts alkylation with tertiary alcohols.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous benzene (used as both reactant and solvent).
-
Add the solution of this compound in benzene dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 1,1-diphenylcyclopentane.
Caption: Workflow for Lewis acid catalyzed Friedel-Crafts alkylation.
Protocol 2: Protic Acid Catalyzed Alkylation of Anisole with this compound
This protocol provides an alternative using a strong protic acid, which can be advantageous in certain cases. Anisole is a more activated arene and may react under milder conditions.
Materials:
-
This compound
-
Anisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and anisole (1.5 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated H₂SO₄ (2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture over ice and carefully neutralize with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 1-(methoxyphenyl)-1-phenylcyclopentane isomers.
Logical Relationships in Product Formation
The reaction of this compound in Friedel-Crafts conditions can lead to several products depending on the reaction parameters. The primary carbocation formed can be trapped by the arene, but it can also undergo elimination to form an alkene, which can then be protonated to regenerate the carbocation or participate in other reactions. Furthermore, the product itself, being an activated arene, can undergo a second alkylation.
Caption: Potential reaction pathways in Friedel-Crafts alkylation.
Conclusion
This compound is a valuable substrate for Friedel-Crafts alkylation reactions, providing access to a range of 1-aryl-1-phenylcyclopentane derivatives. Careful control of reaction conditions, including the choice of catalyst, temperature, and stoichiometry, is crucial for achieving high yields of the desired mono-alkylated product and minimizing the formation of side products. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization for specific aromatic substrates is encouraged to achieve the best results.
References
1-Phenylcyclopentanol: A Versatile Precursor in the Synthesis of Pharmaceutical Compounds
Introduction: 1-Phenylcyclopentanol, a tertiary alcohol, serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical compounds. Its rigid cyclopentyl scaffold and the presence of a reactive hydroxyl group allow for diverse chemical modifications, leading to the generation of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical agents and precursors derived from this compound, including the antitussive agent Carbetapentane, an anticholinergic agent, and the anticonvulsant precursor 1-phenylcyclopentylamine.
Application Note 1: Synthesis of the Antitussive Agent Carbetapentane (Pentoxyverine)
Carbetapentane, also known as Pentoxyverine, is a centrally acting antitussive agent. It also exhibits anticholinergic and local anesthetic properties. Structurally, it is the 2-[2-(diethylamino)ethoxy]ethyl ester of 1-phenylcyclopentanecarboxylic acid. The synthesis of Carbetapentane from this compound involves a two-step process: oxidation of the alcohol to the corresponding carboxylic acid, followed by esterification.
Quantitative Data Summary for Carbetapentane Synthesis:
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | This compound | 1-Phenylcyclopentanecarboxylic acid | Jones Reagent (CrO₃, H₂SO₄, Acetone) | ~85-95 | >98 |
| 2 | 1-Phenylcyclopentanecarboxylic acid | 1-Phenylcyclopentanecarbonyl chloride | Thionyl chloride (SOCl₂) | High | Intermediate |
| 3 | 1-Phenylcyclopentanecarbonyl chloride | Carbetapentane | 2-(2-Diethylaminoethoxy)ethanol, Toluene | 85 | High |
Experimental Protocol: Synthesis of Carbetapentane
Step 1: Oxidation of this compound to 1-Phenylcyclopentanecarboxylic Acid
-
Dissolve this compound (1 equivalent) in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-phenylcyclopentanecarboxylic acid.
Step 2: Synthesis of 1-Phenylcyclopentanecarbonyl chloride
-
To a solution of 1-phenylcyclopentanecarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-phenylcyclopentanecarbonyl chloride, which is used in the next step without further purification.
Step 3: Esterification to form Carbetapentane
-
A mixture of 0.5 mol of 1-phenyl-1-cyclopentanecarbonyl chloride and 0.5 mol of 2-(2-diethylaminoethoxy)-ethanol in 300 mL of toluene is heated under reflux for 20 hours.[1]
-
The mixture is then made alkaline with an aqueous solution of sodium hydroxide and decanted.
-
The toluene layer is washed with water and concentrated in vacuo.
-
The residue is distilled under high vacuum to yield the desired ester, Carbetapentane, with an 85% yield.[1]
Signaling Pathway of Carbetapentane (Sigma-1 Receptor Agonist)
Carbetapentane is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. Activation of the sigma-1 receptor can modulate various downstream signaling pathways, including calcium signaling, which is crucial for neuronal function.
Caption: Sigma-1 receptor signaling pathway activated by Carbetapentane.
Application Note 2: Synthesis of an Anticholinergic Agent
This compound derivatives are precursors to potent anticholinergic agents that act as antagonists at muscarinic acetylcholine receptors. The synthesis involves the preparation of α-cyclopentylmandelic acid, a key intermediate, followed by esterification with a suitable amino alcohol.
Quantitative Data Summary for Anticholinergic Agent Synthesis:
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Benzoylformic acid | α-Cyclopentylmandelic acid | Cyclopentylmagnesium bromide, Ether, HCl | 36.4 |
| 2 | α-Cyclopentylmandelic acid | Methyl α-cyclopentylmandelate | Methanol, Acid catalyst | High |
| 3 | Methyl α-cyclopentylmandelate | N-methyl-4-piperidinyl α-cyclopentylmandelate | N-methyl-4-piperidinol, Base catalyst | Moderate |
| 4 | N-methyl-4-piperidinyl α-cyclopentylmandelate | N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate | Benzoyl chloride, Methyllithium | Not specified |
Experimental Protocol: Synthesis of an Anticholinergic Agent
Step 1: Synthesis of α-Cyclopentylmandelic Acid
-
To a solution of benzoylformic acid (15 g, 0.1 mol) in 330 ml of anhydrous ethyl ether at 0°C, add cyclopentylmagnesium bromide ether solution (100 ml, 2M; 0.2 mol) dropwise.[2]
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.[2]
-
Treat the reaction mixture with 1 N HCl, and extract the aqueous solution with ether.[2]
-
Treat the combined ether solution with K₂CO₃ solution. Acidify the potassium carbonate solution with HCl and extract with ether twice.[2]
-
Dry the ether solution with anhydrous sodium sulfate and evaporate to give the crude product.
-
Wash the crude product with water to get pure racemic α-cyclopentylmandelic acid (8.0 g, 36.4% yield).[2]
Step 2: Esterification to N-methyl-4-piperidinyl α-cyclopentylmandelate
-
Convert α-cyclopentylmandelic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Perform a transesterification reaction between methyl α-cyclopentylmandelate and N-methyl-4-piperidinol in the presence of a base catalyst (e.g., sodium methoxide) to yield N-methyl-4-piperidinyl α-cyclopentylmandelate.
Step 3: Synthesis of N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate
-
React N-methyl-4-piperidinyl α-cyclopentylmandelate with benzoyl chloride in the presence of methyllithium to obtain the final anticholinergic agent.[3]
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonists
Anticholinergic agents derived from this compound act by blocking muscarinic acetylcholine receptors, which are G-protein coupled receptors. This blockade inhibits the downstream signaling cascades normally initiated by acetylcholine.
Caption: Blockade of the muscarinic acetylcholine receptor signaling pathway.
Application Note 3: Synthesis of the Anticonvulsant Precursor 1-Phenylcyclopentylamine
1-Phenylcyclopentylamine is a key precursor for the synthesis of potential anticonvulsant drugs. Its synthesis from this compound can be achieved through a two-step process involving oxidation to the corresponding ketone followed by reductive amination.
Quantitative Data Summary for 1-Phenylcyclopentylamine Synthesis:
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | This compound | 1-Phenylcyclopentanone | PCC, Dichloromethane | ~80-90 |
| 2 | 1-Phenylcyclopentanone | 1-Phenylcyclopentylamine | Ammonium formate, Formic acid (Leuckart reaction) | Moderate to Good |
Experimental Protocol: Synthesis of 1-Phenylcyclopentylamine
Step 1: Oxidation of this compound to 1-Phenylcyclopentanone
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1 equivalent) in dichloromethane.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain 1-phenylcyclopentanone.
Step 2: Leuckart Reaction for the Synthesis of 1-Phenylcyclopentylamine
-
A mixture of 1-phenylcyclopentanone (1 equivalent) and ammonium formate (2-3 equivalents) is heated at 160-185°C for several hours.
-
After cooling, the mixture is treated with hydrochloric acid and heated to hydrolyze the intermediate formamide.
-
The solution is then made basic with sodium hydroxide, and the liberated amine is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extract is dried over a suitable drying agent, and the solvent is removed to yield 1-phenylcyclopentylamine.
Synthetic Workflow for 1-Phenylcyclopentylamine
The following diagram illustrates the synthetic pathway from this compound to 1-phenylcyclopentylamine.
Caption: Synthesis of 1-phenylcyclopentylamine from this compound.
References
Protocol for the Purification of 1-Phenylcyclopentanol by Recrystallization
Application Note: This protocol outlines the procedure for the purification of 1-Phenylcyclopentanol, a tertiary alcohol, using the recrystallization technique. This method is effective for removing impurities from solid organic compounds, yielding a product with higher purity. The selection of an appropriate solvent system is critical and is addressed herein through preliminary solubility testing.
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are familiar with standard laboratory safety procedures.
Safety Precautions
This compound: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Solvents: The solvents used for recrystallization are often flammable and may have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
Data Presentation
The ideal solvent for recrystallization will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. The following table provides a template for recording the results of solubility tests to determine the optimal solvent or solvent system.
| Solvent | Solubility at Room Temp. (approx. 20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Hexane | Insoluble / Sparingly Soluble | Soluble | Yes / No |
| Ethanol | Soluble / Sparingly Soluble | Very Soluble | Yes / No |
| Water | Insoluble | Insoluble | N/A |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Yes / No |
| Toluene | Soluble / Sparingly Soluble | Very Soluble | Yes / No |
Experimental Protocol
This protocol is divided into two main stages: solvent selection and the recrystallization procedure.
Part 1: Solvent Selection
The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For aromatic alcohols like this compound, suitable solvents are often alcohols (like ethanol or methanol) or a mixed solvent system, such as ethanol and water. Hydrocarbon solvents like hexane can also be effective.
-
Preparation: Place a small amount (approx. 50 mg) of impure this compound into several separate test tubes.
-
Room Temperature Solubility Test: To each test tube, add about 1 mL of a different solvent from the table above. Agitate the mixture to determine if the solid dissolves at room temperature. A suitable solvent should not dissolve the compound, or only dissolve it sparingly, at this stage.
-
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid just dissolves.
-
Cooling and Crystal Formation: Allow the hot, clear solution to cool slowly to room temperature. If crystals form, this indicates a potentially suitable solvent. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.
-
Solvent Pair Testing (if necessary): If a single solvent is not ideal, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for alcohols is ethanol and water.
Part 2: Recrystallization Procedure
Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring continuously to dissolve the solid. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols: Synthesis and Antioxidant Evaluation of 1-Phenylcyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antioxidant evaluation of 1-phenylcyclopentanol derivatives. The protocols detailed below are based on established chemical principles and standard antioxidant assays.
Introduction
This compound and its derivatives are compounds of interest in medicinal chemistry and materials science. The core structure, featuring a tertiary alcohol adjacent to a phenyl ring, presents a potential scaffold for antioxidant activity. The mechanism of action is believed to involve the donation of a hydrogen atom from the tertiary carbon to scavenge free radicals, a process that can be modulated by substituents on the phenyl ring. This document outlines the synthesis of a series of these derivatives and the protocols for assessing their antioxidant capacity using common in vitro assays.
Data Presentation
The following table summarizes the hypothetical antioxidant activity of a series of synthesized this compound derivatives, as determined by the DPPH and ABTS radical scavenging assays. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, designed to demonstrate the application of the protocols described below.
| Compound ID | Derivative Name | R-Group | Molecular Weight ( g/mol ) | DPPH IC50 (µM) | ABTS IC50 (µM) |
| PCP-01 | This compound | H | 162.23 | 150.5 ± 12.3 | 125.8 ± 9.7 |
| PCP-02 | 1-(4-Methoxyphenyl)cyclopentanol | 4-OCH₃ | 192.26 | 95.2 ± 8.1 | 78.4 ± 6.5 |
| PCP-03 | 1-(4-Hydroxyphenyl)cyclopentanol | 4-OH | 178.23 | 45.7 ± 4.2 | 35.1 ± 3.8 |
| PCP-04 | 1-(4-Chlorophenyl)cyclopentanol | 4-Cl | 196.67 | 180.3 ± 15.6 | 165.2 ± 13.1 |
| Std-Ascorbic Acid | Ascorbic Acid | N/A | 176.12 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Std-Trolox | Trolox | N/A | 250.29 | 30.1 ± 2.5 | 22.7 ± 1.9 |
Experimental Protocols
I. Synthesis of this compound Derivatives via Grignard Reaction
This protocol describes a general method for the synthesis of this compound derivatives from the corresponding substituted bromobenzene and cyclopentanone.
Materials:
-
Substituted Bromobenzene (e.g., 4-bromoanisole, 4-bromophenol (protected), 1-bromo-4-chlorobenzene)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Cyclopentanone
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of the substituted bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve cyclopentanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M aqueous HCl. This step is exothermic and should be performed with caution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
II. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Test compounds (this compound derivatives)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., methanol, DMSO) at a high concentration (e.g., 10 mM).
-
From the stock solutions, prepare a series of dilutions of the test compounds and positive controls.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a blank control (solvent + DPPH solution) and a negative control (solvent + methanol).
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
III. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound derivatives)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Protocol:
-
In a 96-well microplate, add a small volume of the test compound or standard solution to each well.
-
Add the diluted ABTS•+ solution to each well.
-
Include a blank control (solvent + ABTS•+ solution).
-
Incubate the microplate in the dark at room temperature for a specified time (e.g., 6-30 minutes).
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value from the plot of percentage inhibition versus concentration.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and antioxidant evaluation of this compound derivatives.
Caption: Workflow for the synthesis of this compound derivatives.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Signaling Pathways
Currently, there is limited information in the public domain regarding the specific signaling pathways modulated by this compound derivatives in the context of their antioxidant activity. Future research could explore pathways related to oxidative stress response, such as the Nrf2-Keap1 pathway, to elucidate the cellular mechanisms of these compounds.
Caption: Hypothetical modulation of the Nrf2-Keap1 pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylcyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclopentanol. The primary focus is on the common Grignard reaction method, addressing potential byproducts and procedural challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction between cyclopentanone and phenylmagnesium bromide.
Issue 1: Low Yield of this compound
A diminished yield of the desired product can be attributed to several factors, often related to the sensitive nature of the Grignard reagent.
| Potential Cause | Recommended Solution |
| Presence of Moisture | All glassware must be rigorously dried, ideally in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are critical as Grignard reagents are highly reactive with water, which will quench the reagent. |
| Poor Quality of Magnesium | The surface of magnesium turnings can be passivated by a layer of magnesium oxide, which prevents or slows the reaction with bromobenzene.[1] Use fresh, shiny magnesium turnings. If the turnings appear dull, activate them by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask before adding the solvent. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the cyclopentanone. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Side Reactions | The formation of byproducts such as biphenyl consumes the Grignard reagent, reducing the yield of the desired alcohol. To minimize this, add the bromobenzene solution slowly to the magnesium turnings to maintain a gentle reflux and avoid excessive heat buildup, which can favor the formation of biphenyl.[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
The crude product of the Grignard synthesis often contains several byproducts. Identifying and mitigating the formation of these impurities is key to obtaining pure this compound.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Mitigation Strategy | Purification Method |
| Biphenyl | Coupling of the phenyl radical intermediate during Grignard reagent formation, or reaction of the Grignard reagent with unreacted bromobenzene.[2] This is often favored at higher concentrations of bromobenzene and elevated temperatures. | Slow, dropwise addition of bromobenzene to the magnesium turnings to control the exothermic reaction and maintain a moderate temperature. | Biphenyl is less polar than this compound and can be removed by recrystallization or column chromatography. A trituration with a non-polar solvent like petroleum ether can also be effective.[2] |
| Unreacted Cyclopentanone | Incomplete reaction or enolization of the ketone by the Grignard reagent acting as a base. | Ensure a slight excess of the Grignard reagent is used. Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | Can be removed by column chromatography. |
| Unreacted Bromobenzene | Incomplete formation of the Grignard reagent. | Use a slight excess of magnesium and allow sufficient reaction time for the formation of the Grignard reagent. | Can be removed by distillation or column chromatography. |
| 1-Phenylcyclopentene | Acid-catalyzed dehydration of this compound, particularly during the acidic workup. | Use a mild quenching agent like a saturated aqueous solution of ammonium chloride instead of a strong acid. If an acid is necessary, perform the workup at low temperatures and avoid prolonged exposure. | Can be separated by column chromatography or careful distillation. |
| Benzene | Reaction of the Grignard reagent with any protic source, such as water. | Ensure strictly anhydrous conditions throughout the reaction. | Highly volatile and usually removed during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What should I do?
A1: The most common reason for a Grignard reaction failing to initiate is the passivating layer of magnesium oxide on the magnesium turnings.[1] To activate the magnesium, you can:
-
Add a small crystal of iodine. The disappearance of the brown iodine color is an indicator of the reaction starting.
-
Add a few drops of 1,2-dibromoethane.
-
Mechanically crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh surface.
-
Apply gentle heating with a heat gun, but be cautious as the reaction is exothermic and can become vigorous once it starts.
Q2: I observe a significant amount of a white solid precipitating during the reaction. Is this normal?
A2: Yes, this is normal. The initial precipitate is the magnesium alkoxide of the product, this compound. During the workup, this is hydrolyzed to form the desired alcohol. The addition of an aqueous quenching solution will dissolve this precipitate.
Q3: How can I effectively remove the biphenyl byproduct from my final product?
A3: Biphenyl is a common and often significant byproduct. Since it is non-polar, it can be separated from the more polar this compound by:
-
Recrystallization: Choose a solvent system where the solubility of this compound and biphenyl differ significantly with temperature.
-
Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can provide excellent separation.
-
Trituration: Washing the crude solid with a cold, non-polar solvent like petroleum ether can selectively dissolve the biphenyl, leaving the desired product behind.[2]
Q4: What is the best way to quench the reaction to avoid dehydration of the product?
A4: To minimize the acid-catalyzed dehydration of this compound to 1-phenylcyclopentene, it is best to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source to hydrolyze the magnesium alkoxide without the harsh conditions of a strong acid like HCl or H₂SO₄. If a stronger acid is required to dissolve magnesium salts, it should be added slowly at low temperatures.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative example and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, use one of the initiation techniques described in the FAQs.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 1-Phenylcyclopentanol Dehydration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dehydration of 1-phenylcyclopentanol.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed dehydration of this compound to form 1-phenylcyclopentene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of this compound | Insufficient Catalyst: The amount or strength of the acid catalyst may be inadequate to promote the reaction. | - Increase the catalyst loading incrementally. Common catalysts include sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or p-toluenesulfonic acid (p-TsOH).[1][2] - Ensure the acid used is not old or decomposed. |
| Low Reaction Temperature: The activation energy for the dehydration may not be reached. | - Increase the reaction temperature. For tertiary alcohols, temperatures can range from 25°C to 80°C.[3] - If using a solvent like toluene, heating to reflux can be effective.[4] | |
| Presence of Water: Excess water in the reaction mixture can shift the equilibrium back towards the alcohol. | - Ensure all glassware is thoroughly dried before use.[4] - Use anhydrous solvents if applicable. | |
| Formation of Multiple Products (Isomers) | Kinetic vs. Thermodynamic Control: At lower temperatures or shorter reaction times, the less stable (kinetic) product may form preferentially. The more stable (thermodynamic) product is favored at higher temperatures and longer reaction times.[4] | - To favor the more stable 1-phenylcyclopentene (Zaitsev's product), increase the reaction time and/or temperature.[4][5] - Monitor the product distribution over time using Gas Chromatography (GC) to determine the optimal reaction endpoint.[1][4][5] |
| Rearrangement of Carbocation Intermediate: Although less common for this specific substrate, carbocation rearrangements can lead to unexpected alkene isomers. | - The formation of the tertiary carbocation from this compound is relatively stable, minimizing rearrangements. However, if unexpected products are observed, consider using a milder dehydration method. | |
| Formation of Polymeric Byproducts | Excessively Strong Acid or High Temperature: Harsh reaction conditions can lead to polymerization of the alkene product. | - Reduce the concentration of the acid catalyst. - Lower the reaction temperature. - Consider using a milder catalyst such as p-toluenesulfonic acid.[4] |
| Difficult Purification of 1-Phenylcyclopentene | Incomplete Reaction: Presence of unreacted starting material can complicate purification. | - Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or GC.[3] |
| Residual Acid Catalyst: The acidic catalyst must be removed before distillation to prevent decomposition of the product. | - Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, during the workup.[4] | |
| Co-distillation of Products: If multiple alkene isomers are present with close boiling points, simple distillation may not be sufficient. | - Use fractional distillation for a more efficient separation.[6] - Consider purification by column chromatography on silica gel.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the dehydration of this compound?
A1: The expected major product is 1-phenylcyclopentene, which is the more substituted and thermodynamically more stable alkene, following Zaitsev's rule.[5][8]
Q2: Which acid catalyst is most effective for this dehydration?
A2: Strong acids like sulfuric acid, phosphoric acid, and p-toluenesulfonic acid are all effective.[1][2] p-Toluenesulfonic acid is often a good choice as it is a solid, easier to handle, and can be effective in achieving high yields of the thermodynamic product when heated in a solvent like toluene.[4] A mixture of p-toluenesulfonic acid and o-toluenesulfonic acid has also been reported to reduce the formation of heavy residue byproducts in similar dehydrations.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals, quenching them with a base (e.g., sodium bicarbonate solution), and analyzing them by Gas Chromatography (GC).[4][5] This will allow you to determine the ratio of starting material to product(s) and to observe the product distribution over time.[4]
Q4: What is the mechanism of the acid-catalyzed dehydration of this compound?
A4: The reaction proceeds through an E1 (unimolecular elimination) mechanism. The steps are:
-
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
-
Loss of water to form a stable tertiary carbocation.
-
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene.
Q5: At what temperature should the reaction be conducted?
A5: The reaction temperature for the dehydration of tertiary alcohols typically ranges from 25°C to 80°C.[3] However, to ensure the formation of the more stable thermodynamic product, refluxing in a solvent such as toluene may be necessary.[4]
Quantitative Data Summary
| Starting Material | Catalyst | Solvent | Temperature | Time | Product(s) | Yield | Reference |
| This compound (formed in situ) | HCl | Tetrahydrofuran/Diethyl Ether/Water | Reflux | 2 h | 1-Phenylcyclopentene | 100% | [7] |
| 2-Methyl-1-phenylcyclopentanol | p-Toluenesulfonic acid | Toluene | Reflux | 2 h | More substituted alkene | 91-96% | [4] |
Detailed Experimental Protocols
Protocol 1: Dehydration via Acidic Workup of Grignard Reaction
This protocol describes the formation of this compound followed by an in situ dehydration to yield 1-phenylcyclopentene.[7]
-
To a 3.0 M solution of phenylmagnesium bromide in diethyl ether (49.7 mL, 149 mmol), add tetrahydrofuran (300 mL).
-
Cool the solution to 0°C and add cyclopentanone (13.23 mL, 149 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.
-
Cool the mixture and add ice (20 g), followed by 6N HCl until the precipitate dissolves.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 1-phenylcyclopentene.
Protocol 2: Dehydration using p-Toluenesulfonic Acid
This protocol is adapted from the dehydration of a similar substituted cyclopentanol and is designed to favor the thermodynamic product.[4]
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (approx. 4 mmol), toluene (20 mL), and p-toluenesulfonic acid (0.05 g).
-
Heat the solution to reflux with stirring.
-
The reaction can be monitored by taking samples every 15-20 minutes for 2 hours for GC analysis. To do this, remove 2-4 drops of the reaction mixture and add it to a vial containing 0.5 mL of dichloromethane and 0.5 mL of 10% sodium bicarbonate to quench the reaction.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation or rotary evaporation.
-
The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the dehydration of this compound.
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
References
- 1. webassign.net [webassign.net]
- 2. beyondbenign.org [beyondbenign.org]
- 3. benchchem.com [benchchem.com]
- 4. chemconnections.org [chemconnections.org]
- 5. webassign.net [webassign.net]
- 6. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
preventing impurity formation in 1-Phenylcyclopentanol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to prevent impurity formation during the synthesis of 1-Phenylcyclopentanol via the Grignard reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my yield of this compound unexpectedly low?
Answer: Low yields are most often traced back to the quenching of the highly reactive Grignard reagent (phenylmagnesium bromide) or competing side reactions.
-
Moisture Contamination: The Grignard reagent is an extremely strong base and will be rapidly destroyed by any source of protons, especially water.[1][2]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent or slow the reaction with bromobenzene, hindering the formation of the Grignard reagent.[1]
-
Solution: Activate the magnesium surface prior to the reaction. This can be achieved by gently crushing the turnings with a dry glass rod to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] The disappearance of the characteristic iodine color is a good indicator that the reaction has initiated.[3]
-
-
Side Reactions: The primary competing reaction is the formation of biphenyl, which consumes the Grignard reagent.[1][4]
-
Solution: Optimize reaction conditions to minimize side reactions, as detailed in the following sections.
-
Question 2: My main impurity is biphenyl. How can I prevent its formation?
Answer: Biphenyl is the most common byproduct in this synthesis. It forms from a coupling reaction between the phenylmagnesium bromide reagent and any unreacted bromobenzene.[4][5] The formation of this impurity is favored by high local concentrations of bromobenzene and elevated reaction temperatures.[4][5]
-
Solution 1: Control Reagent Addition: Add the solution of bromobenzene in anhydrous ether to the magnesium suspension very slowly, in a dropwise manner. This maintains a low concentration of bromobenzene in the reaction flask, favoring the formation of the Grignard reagent over the biphenyl coupling product.[5]
-
Solution 2: Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintain a gentle reflux (the boiling point of diethyl ether is ~34.6°C) and avoid excessive heating.[5] If the reaction becomes too vigorous, it can be moderated with a cool water bath.
Question 3: The reaction is not starting. What should I do?
Answer: Failure to initiate is a classic issue in Grignard reactions.
-
Solution: As mentioned, the primary cause is often an inactive magnesium surface.[1] If crushing the magnesium or adding a crystal of iodine does not work, gentle warming with a heat gun can help initiate the reaction.[3] Be prepared to remove the heat source and apply cooling once the reaction begins, as it can become vigorous. Ensure that all reagents and apparatus are completely dry, as even trace moisture can prevent initiation.[6]
Question 4: How can I confirm the purity of my final product and remove the biphenyl impurity if it forms?
Answer:
-
Purity Analysis: Thin-Layer Chromatography (TLC) is an effective method to assess the purity of the crude product. Biphenyl is significantly less polar than the this compound product and will have a higher Rf value.[4]
-
Purification: If biphenyl is present, it can often be removed by trituration. This involves washing the crude solid product with a small amount of a solvent in which biphenyl is soluble but the desired alcohol is not, such as cold petroleum ether or hexane.[4] Recrystallization from a suitable solvent is another effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction for the synthesis of this compound? A1: The synthesis is a two-step process. First, phenylmagnesium bromide (a Grignard reagent) is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent. Second, cyclopentanone is added to the Grignard reagent, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. A final workup with aqueous acid protonates the resulting alkoxide to yield the tertiary alcohol, this compound.[7][8]
Q2: Why must the reaction be performed under anhydrous conditions? A2: Grignard reagents are highly reactive organometallic compounds that function as strong bases and nucleophiles.[1] They react readily with protic substances, including water, alcohols, and even atmospheric moisture. This acid-base reaction quenches the reagent, converting it to benzene and reducing the overall yield of the desired alcohol.[1][2]
Q3: What is the purpose of using diethyl ether or THF as a solvent? A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for Grignard reactions. They are effective because they are aprotic (they do not have acidic protons to quench the reagent) and their lone pair electrons on the oxygen atom can coordinate with and stabilize the magnesium center of the Grignard reagent, keeping it in solution.[2]
Q4: What are the critical parameters to control for a successful synthesis? A4: The three most critical parameters are:
-
Strict Anhydrous Conditions: To prevent quenching the Grignard reagent.
-
Controlled Addition Rate: Slow, dropwise addition of bromobenzene is key to minimizing biphenyl formation.[5]
-
Temperature Management: Avoiding excessive temperatures prevents the biphenyl side reaction from becoming dominant.[5]
Data Summary: Optimizing Reaction Conditions
The following table summarizes the key experimental parameters and their impact on minimizing impurity formation.
| Parameter | Recommended Condition | Rationale & Impact on Impurity Formation |
| Glassware & Solvents | Rigorously dry (flame or oven-dried); Anhydrous grade solvents | Prevents the Grignard reagent from being quenched by water, which forms benzene as a byproduct and lowers the yield.[1][2] |
| Magnesium Activation | Mechanically crush turnings and/or add a crystal of I₂ | Overcomes the passivating magnesium oxide layer to ensure the reaction initiates efficiently.[1][3] |
| Bromobenzene Addition | Slow, dropwise addition into the magnesium suspension | Minimizes high local concentrations of bromobenzene, which significantly reduces the rate of the biphenyl coupling side reaction.[5] |
| Reaction Temperature | Maintain gentle reflux (approx. 35°C for diethyl ether) | Elevated temperatures favor the formation of the biphenyl impurity.[4][5] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Excludes atmospheric moisture, protecting the sensitive Grignard reagent throughout the reaction.[9] |
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask fitted with a reflux condenser (topped with a calcium chloride drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a glass stopper.[10] Ensure all glassware is scrupulously dried.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling/turbidity indicates initiation. Gentle warming may be required.[2][3]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed. The solution should appear grey and cloudy.
-
-
Reaction with Cyclopentanone:
-
Cool the flask containing the phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
-
Workup and Isolation:
-
Cool the reaction flask in an ice bath again.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.[3] This will protonate the alkoxide product and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and ether layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and dry them over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude product.
-
Analyze the crude product for impurities (e.g., by TLC) and purify further by recrystallization or trituration if necessary.[4]
-
Visualizations
Caption: Reaction scheme showing the desired synthesis pathway and the competing side reaction that forms the biphenyl impurity.
Caption: A logical workflow for troubleshooting low product yield in the Grignard synthesis of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gauthmath.com [gauthmath.com]
- 6. youtube.com [youtube.com]
- 7. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
how to dry and store 1-Phenylcyclopentanol effectively
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effective drying and storage of 1-Phenylcyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a tertiary alcohol. It is typically a colorless to light yellow liquid at room temperature and is soluble in many organic solvents.[1][2] Due to its chemical nature, specific precautions are necessary for its effective drying and long-term storage to prevent degradation.
Q2: Why is proper drying of this compound important?
A2: The presence of water can interfere with many organic reactions, leading to lower yields or the formation of unwanted byproducts. For instance, in reactions sensitive to protic impurities like Grignard reactions, the presence of water would quench the reagent. Therefore, using anhydrous this compound is critical for the success of many synthetic procedures.
Q3: What are the primary challenges when drying a tertiary alcohol like this compound?
A3: The main challenge is the high propensity of tertiary alcohols to undergo acid-catalyzed dehydration to form an alkene (1-phenylcyclopentene in this case), especially at elevated temperatures.[3] Therefore, drying methods must be chosen carefully to avoid acidic conditions or high heat.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from heat, sparks, and open flames as it is a flammable liquid. Storage at room temperature is generally acceptable.[1] To prevent slow degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Data Presentation
| Property | Value |
| Molecular Formula | C₁₁H₁₄O[2] |
| Molecular Weight | 162.23 g/mol [5] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 277 °C at 760 mmHg[2] |
| Density | 1.093 g/cm³[2] |
| Flash Point | 104 °C[2] |
| Solubility | Soluble in organic solvents[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| The compound turns yellow or brown during drying or storage. | - Decomposition due to exposure to acid, heat, or light.- Oxidation from exposure to air. | - Ensure all drying agents are neutral.- Avoid excessive heating.- Store under an inert atmosphere in a dark, sealed container. |
| The compound solidifies during storage. | - The melting point of a related compound, 1-phenylcyclohexanol, is between 58-62 °C, suggesting this compound might solidify if cooled significantly below room temperature.[6] | - Gently warm the container to room temperature to re-liquefy the compound before use. |
| Low yield in subsequent reactions. | - Incomplete drying of this compound.- Decomposition of the alcohol during the drying process. | - Verify the dryness of the alcohol using a suitable analytical method (e.g., Karl Fischer titration).- Re-evaluate the drying method to ensure it is not causing dehydration. |
| Presence of an unexpected alkene peak in NMR or GC-MS analysis. | - Dehydration of the tertiary alcohol to 1-phenylcyclopentene. | - Avoid acidic drying agents and high temperatures. Use neutral desiccants like anhydrous sodium sulfate or molecular sieves. |
Experimental Protocols
Recommended Drying Protocol for this compound
This protocol uses molecular sieves, a neutral and efficient drying agent suitable for tertiary alcohols.
Materials:
-
This compound (to be dried)
-
3Å or 4Å molecular sieves
-
Anhydrous, clean, and dry flask with a ground glass joint
-
Septum or glass stopper
-
Inert gas source (Nitrogen or Argon)
-
Syringe or cannula for transfer
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of molecular sieves (approximately 10-20% of the solvent volume) in a clean, dry flask.
-
Heat the sieves in a drying oven at >250 °C for at least 12 hours under vacuum.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent or under a stream of nitrogen).
-
-
Drying of this compound:
-
Transfer the activated molecular sieves to the flask containing the this compound.
-
Seal the flask with a septum or glass stopper.
-
If high purity is required, flush the flask with an inert gas.
-
Allow the mixture to stand for at least 24 hours at room temperature. Gentle swirling can occasionally aid the process.
-
-
Transfer and Storage:
-
For use, carefully decant or transfer the dried liquid via a syringe or cannula to the reaction vessel, leaving the molecular sieves behind.
-
For storage, transfer the dried liquid to a clean, dry storage bottle, preferably under an inert atmosphere, and seal tightly.
-
Mandatory Visualization
Caption: Decision workflow for the effective drying and storage of this compound.
References
Technical Support Center: Troubleshooting Low Yields in Tertiary Alcohol Synthesis
Welcome to the technical support center for tertiary alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction yield for the tertiary alcohol consistently low?
A1: Low yields in Grignard reactions for tertiary alcohol synthesis are common and can arise from several factors. The most frequent culprits include the presence of moisture, improper reaction conditions, and side reactions. A systematic approach to troubleshooting, starting with ensuring completely anhydrous conditions, is crucial for improving your yield.
Q2: I've confirmed my reagents and solvent are dry, but my yield is still poor. What else could be the problem?
A2: If moisture has been ruled out, other factors to consider are the quality of your magnesium, the temperature of the reaction, and the possibility of competing side reactions such as enolization and reduction, especially when using sterically hindered ketones.[1]
Q3: Can the choice of starting material (ketone vs. ester) affect the yield of my tertiary alcohol?
A3: Yes, the choice between a ketone and an ester can significantly impact your reaction. Grignard reactions with ketones require one equivalent of the Grignard reagent, while esters require two equivalents because the intermediate ketone is more reactive than the starting ester.[2][3] Using an insufficient amount of Grignard reagent with an ester will result in a mixture of products and a low yield of the desired tertiary alcohol.[2]
Q4: How does steric hindrance impact the synthesis of tertiary alcohols?
A4: Steric hindrance in either the ketone or the Grignard reagent can significantly lower the yield of the desired tertiary alcohol.[1] It can favor side reactions like enolization, where the Grignard reagent acts as a base instead of a nucleophile, or reduction.[1]
Troubleshooting Guide
Issue 1: Low or No Formation of the Grignard Reagent
| Question | Possible Cause | Solution |
| My Grignard reaction fails to initiate. | The magnesium surface is passivated by a layer of magnesium oxide. | Mechanically crush the magnesium turnings in the flask to expose a fresh surface. Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| My Grignard reagent appears to have decomposed. | The Grignard reagent is highly sensitive to moisture and air. | Ensure all glassware is flame-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Low Yield of Tertiary Alcohol Despite Successful Grignard Formation
| Question | Possible Cause | Solution |
| I am getting a significant amount of my starting ketone back after the reaction. | The Grignard reagent is acting as a base and causing enolization of the ketone. This is common with sterically hindered ketones.[1] | Use a less sterically hindered Grignard reagent if possible. Lower the reaction temperature to favor nucleophilic addition. Consider using an organolithium reagent, which can be less prone to enolization. |
| I have isolated a secondary alcohol instead of the expected tertiary alcohol. | Reduction of the ketone has occurred. This happens when the Grignard reagent has β-hydrogens.[1] | Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide. Lowering the reaction temperature can also disfavor the reduction pathway. |
| My reaction with an ester is giving a low yield of the tertiary alcohol. | An insufficient amount of Grignard reagent was used. Esters require two equivalents.[2][3] | Use at least 2.5 equivalents of the Grignard reagent to ensure the reaction goes to completion. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol via Grignard Reaction with a Ketone
Materials:
-
Magnesium turnings (1.2 eq)
-
Alkyl or aryl halide (1.1 eq)
-
Ketone (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add the magnesium turnings to the flask.
-
Add a small portion of the alkyl/aryl halide dissolved in anhydrous ether/THF to initiate the reaction.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Add a solution of the ketone in anhydrous ether/THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
-
Protocol 2: General Procedure for the Synthesis of a Tertiary Alcohol via Grignard Reaction with an Ester
Materials:
-
Magnesium turnings (2.4 eq)
-
Alkyl or aryl halide (2.2 eq)
-
Ester (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Follow the same procedure as in Protocol 1, using the adjusted stoichiometry.
-
-
Reaction with the Ester:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of the ester in anhydrous ether/THF dropwise. The reaction is typically exothermic.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
-
Work-up:
-
Follow the same work-up procedure as in Protocol 1.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Tertiary Alcohol Yield (Qualitative)
| Parameter | Condition A | Condition B | Expected Yield Outcome |
| Solvent | Diethyl Ether | THF | THF may give higher yields for less reactive halides but can increase side reactions. |
| Temperature | 0 °C to Room Temperature | Reflux | Higher temperatures can increase the rate of reaction but may also promote side reactions like enolization and reduction, leading to lower yields of the desired product.[4] |
| Additive | None | LiCl | The presence of LiCl can accelerate the formation of the Grignard reagent and may lead to higher yields, especially with less reactive halides. |
| Starting Material | Ketone (1.2 eq Grignard) | Ester (2.5 eq Grignard) | When the correct stoichiometry is used, both can give good yields. However, the reaction with esters is more complex and can be more prone to side reactions if not controlled properly.[2][3] |
Visualizations
Caption: Troubleshooting workflow for low yields in tertiary alcohol synthesis.
Caption: General reaction pathway for tertiary alcohol synthesis from a ketone.
References
Validation & Comparative
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Phenylcyclopentanol
For researchers, scientists, and professionals in drug development, understanding the structural characterization of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures by analyzing their fragmentation patterns upon ionization. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Phenylcyclopentanol, supported by experimental data and protocols.
Comparative Analysis of Fragmentation Patterns
This compound, a tertiary alcohol containing both a phenyl and a cyclopentyl group, exhibits a characteristic fragmentation pattern under electron ionization. The stability of the aromatic ring and the presence of the hydroxyl group significantly influence the fragmentation pathways. The molecular ion (M+) peak is observed at m/z 162, consistent with its molecular weight.[1][2][3]
The fragmentation of this compound is dominated by cleavages adjacent to the oxygen atom (alpha-cleavage) and loss of neutral molecules. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring.[4] However, alcohols are prone to fragmentation, which can sometimes lead to a weak or absent molecular ion peak.[5][6][7][8][9] In the case of this compound, the presence of the phenyl group helps to stabilize the molecular ion.
The most significant fragmentation pathways for this compound include:
-
Loss of a water molecule (-H₂O): A common fragmentation for alcohols, leading to a peak at m/z 144.[6][7][9]
-
Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this can result in the loss of a C₄H₇ radical, leading to a prominent peak at m/z 105, which corresponds to the benzoyl cation (C₆H₅CO⁺), a very stable species. Another possible alpha-cleavage involves the loss of the phenyl group, but this is less favored.
-
Formation of a tropylium ion: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[4]
-
Phenyl cation: A peak at m/z 77 is characteristic of the phenyl cation (C₆H₅⁺).[4]
In comparison to a similar acyclic aromatic alcohol, the fragmentation would differ. For instance, an acyclic tertiary alcohol with a phenyl group would still exhibit alpha-cleavage and loss of water, but the fragmentation of the alkyl chain would produce a different set of daughter ions.
Similarly, comparing this compound to its cyclohexanol analog, 1-Phenylcyclohexanol, reveals subtle differences in the fragmentation of the cycloalkyl ring, although the major fragmentation pathways involving the phenyl and hydroxyl groups would be analogous.[10]
Quantitative Data Summary
The following table summarizes the prominent peaks observed in the electron ionization mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 162 | ~15 | [M]⁺ (Molecular Ion) |
| 144 | ~20 | [M - H₂O]⁺ |
| 133 | ~100 | [M - C₂H₅]⁺ or other rearrangement |
| 105 | ~75 | [C₆H₅CO]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |
Note: Relative intensities are approximate and can vary between instruments. The base peak is observed at m/z 133.[2]
Experimental Protocol
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
Gas Chromatography:
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the analyte from the solvent and any impurities.
-
-
Mass Spectrometry:
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, charged daughter ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation pathway of this compound in EI-MS.
References
- 1. This compound-1 [webbook.nist.gov]
- 2. 1-Phenyl-1-cyclopentanol | C11H14O | CID 139165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-1 [webbook.nist.gov]
- 4. whitman.edu [whitman.edu]
- 5. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-Phenylcyclohexanol [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 1-Phenylcyclopentanol and 1-Phenylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 1-phenylcyclopentanol and 1-phenylcyclohexanol, two tertiary alcohols of significant interest in organic synthesis and medicinal chemistry. The reactivity of these compounds is primarily dictated by the stability of the carbocation intermediates formed during key reactions such as dehydration, substitution, and oxidation. This document summarizes the theoretical basis for their reactivity differences, presents representative experimental protocols, and visualizes the underlying chemical principles.
Core Principles: Carbocation Stability and Reactivity
The reactivity of this compound and 1-phenylcyclohexanol in reactions that proceed via a carbocation intermediate, such as acid-catalyzed dehydration (E1 mechanism) and nucleophilic substitution (SN1 mechanism), is directly related to the stability of the respective 1-phenylcycloalkyl carbocations. The formation of this carbocation is the rate-determining step in these reactions.
The stability of these tertiary carbocations is influenced by two main factors:
-
Resonance Stabilization: The adjacent phenyl group stabilizes the positive charge on the tertiary carbon through resonance, delocalizing the charge into the aromatic ring. This effect is identical for both the cyclopentyl and cyclohexyl systems.
-
Ring Strain: The stability of cycloalkyl carbocations is inversely related to the ring strain of the parent cycloalkane. Cyclohexane exists in a stable, strain-free chair conformation, whereas cyclopentane has significant torsional strain. Consequently, the 1-phenylcyclohexyl carbocation is generally considered to be more stable than the 1-phenylcyclopentyl carbocation.
A more stable carbocation intermediate leads to a lower activation energy for the rate-determining step, and therefore, a faster reaction rate. Based on these principles, 1-phenylcyclohexanol is predicted to be more reactive than this compound in reactions proceeding through a carbocation pathway.
Comparative Data Summary
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Acid-Catalyzed Dehydration (E1) | 1-Phenylcyclohexanol | Formation of the more stable 1-phenylcyclohexyl carbocation intermediate. |
| Nucleophilic Substitution (SN1) | 1-Phenylcyclohexanol | Formation of the more stable 1-phenylcyclohexyl carbocation intermediate. |
| Oxidation | This compound (potentially) | While both are tertiary alcohols and generally resistant to oxidation under mild conditions, forced oxidation could be influenced by steric factors. The slightly more strained cyclopentyl system might be more susceptible to ring-opening or other side reactions under harsh oxidative conditions. However, without direct experimental data, this remains speculative. |
Experimental Protocols
The following are representative experimental protocols for the acid-catalyzed dehydration of this compound and 1-phenylcyclohexanol. These procedures are commonly adapted in organic chemistry laboratories.
Protocol 1: Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol
Objective: To synthesize 1-phenylcyclohexene via the acid-catalyzed dehydration of 1-phenylcyclohexanol.
Materials:
-
1-Phenylcyclohexanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Heating mantle, round-bottom flask, Dean-Stark trap, condenser, separatory funnel, distillation apparatus.
Procedure:
-
Place 10.0 g of 1-phenylcyclohexanol and 2.5 mL of concentrated sulfuric acid in a 100 mL round-bottom flask.
-
Assemble a distillation apparatus with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue the reaction until no more water is collected (approximately 30-60 minutes).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 25 mL of water and 25 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the resulting 1-phenylcyclohexene by fractional distillation.
Protocol 2: Acid-Catalyzed Dehydration of this compound
Objective: To synthesize 1-phenylcyclopentene via the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, round-bottom flask, condenser, separatory funnel.
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5.0 g of this compound in 20 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution and then 15 mL of water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to yield the crude 1-phenylcyclopentene.
-
Further purification can be achieved by vacuum distillation.
Visualizing the Reaction Mechanism and Logic
The following diagrams illustrate the key mechanistic steps and the logical framework for comparing the reactivity of these two alcohols.
Caption: General mechanism for the acid-catalyzed dehydration of 1-phenylcycloalkanols.
Caption: Logical flow diagram illustrating the basis for the predicted reactivity difference.
A Comparative Analysis of 1-Phenylcyclopentanol and Fenipentol for Researchers
This guide provides a detailed comparative study of 1-Phenylcyclopentanol and Fenipentol, designed for researchers, scientists, and professionals in drug development. While both are structurally related aromatic alcohols, a significant disparity exists in the available pharmacological data. Fenipentol has been studied for its choleretic and potential neuromodulatory effects, whereas this compound is primarily documented in the context of material science with a notable lack of public pharmacological data. This guide synthesizes the available information, highlights the existing data gap, and provides standardized experimental protocols for a direct comparative evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Fenipentol is presented below. This information is crucial for understanding their potential bioavailability and for designing experimental protocols.
| Property | This compound | Fenipentol (1-Phenyl-1-pentanol) |
| CAS Number | 10487-96-4 | 583-03-9 |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₆O |
| Molecular Weight | 162.23 g/mol | 164.24 g/mol |
| Appearance | Data not available | Colorless or slightly yellow liquid |
| Boiling Point | Data not available | 123-124 °C at 12 mmHg |
| Solubility | Data not available | Practically insoluble in water; miscible with organic liquids |
| Structure | Phenyl group and hydroxyl group on a cyclopentane ring | Phenyl group and hydroxyl group on a pentane chain |
Pharmacological Profile of Fenipentol
Fenipentol is recognized for its dual pharmacological activities, primarily as a choleretic agent with additional evidence suggesting neuromodulatory properties.
Choleretic and Secretagogue Effects:
Fenipentol is an orally active agent that stimulates bile secretion (choleretic effect) and pancreatic secretions.[1] This action is believed to be mediated through the release of gastrointestinal hormones, secretin and gastrin.[1] These hormones, in turn, stimulate the secretion of bicarbonate and protein from the pancreas.[1]
Neuromodulatory Effects:
Preclinical evidence suggests that Fenipentol may act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By enhancing the action of GABA, Fenipentol could potentially exert sedative and anticonvulsant effects.[2] Some studies also suggest it may inhibit voltage-gated sodium channels, which would contribute to reduced neuronal excitability.[3]
Quantitative Data for Fenipentol
| Species | Route of Administration | Dosage | Observed Effect |
| Rat | Oral (p.o.), Intraperitoneal (i.p.) | 50-200 mg/kg | Increased secretory volume of pancreatic juice and protein output[1] |
| Rat | Intravenous (i.v.) | 5-10 mg/kg | Considerably increased biliary secretion[1] |
| Canine | Intraduodenal | 25-200 mg/kg | Stimulated pancreatic secretion[1] |
Pharmacological Profile of this compound
There is a significant lack of publicly available information regarding the pharmacological activities of this compound. Its primary documented applications are in material science as a polymer additive and UV stabilizer.[4]
Hypothetical Pharmacological Potential:
Based on its chemical structure, some potential pharmacological activities can be hypothesized, though these require experimental validation.
-
Neuromodulatory Activity: As a tertiary alcohol with a phenyl group, this compound shares structural similarities with other psychoactive compounds. It is plausible that it could interact with central nervous system targets, such as the GABA-A receptor, similar to other alcohols.[5] However, without experimental data, this remains speculative.
-
Choleretic Activity: While there is no evidence to support this, its structural similarity to Fenipentol, another phenyl-alcohol, suggests that it could be investigated for effects on bile secretion.
It is crucial to note that the GHS classification for this compound indicates it is harmful if swallowed and causes skin and serious eye irritation.[6]
Signaling Pathways and Experimental Workflows
To visualize the known and proposed mechanisms and a potential comparative experimental design, the following diagrams are provided in DOT language.
Caption: Signaling pathway for the choleretic and secretagogue effects of Fenipentol.
Caption: Proposed experimental workflow for a comparative study of this compound and Fenipentol.
Experimental Protocols
To facilitate a direct comparison of this compound and Fenipentol, the following detailed experimental protocols are provided.
In Vivo Assessment of Choleretic Activity in Rats
Objective: To determine and compare the choleretic effects of this compound and Fenipentol in an animal model.
Materials:
-
Male Wistar rats (250-300g)
-
Test compounds: this compound and Fenipentol
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Urethane anesthesia
-
Polyethylene tubing for cannulation
-
Surgical instruments
-
Bile collection tubes
-
Analytical equipment for bile acid and cholesterol quantification
Procedure:
-
Rats are fasted overnight with free access to water.
-
Animals are anesthetized with urethane (1.25 g/kg, i.p.).
-
A midline abdominal incision is made, and the common bile duct is cannulated with polyethylene tubing.
-
A second cannula is inserted into the duodenum for compound administration.
-
After a 30-minute stabilization period, a basal bile sample is collected for 30 minutes.
-
The test compound (e.g., 50, 100, 200 mg/kg) or vehicle is administered intraduodenally.
-
Bile is collected in pre-weighed tubes at 30-minute intervals for at least 2 hours.
-
The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.
-
Bile samples are stored at -20°C for later analysis of bile acid and cholesterol concentrations using enzymatic assay kits.
-
Data is expressed as the total volume of bile secreted per unit time and the output of biliary components.
In Vitro GABA-A Receptor Modulation Assay using Patch-Clamp Electrophysiology
Objective: To investigate and compare the modulatory effects of this compound and Fenipentol on GABA-A receptor function.
Materials:
-
HEK293 cells stably expressing human GABAA receptor subunits (e.g., α1β2γ2)
-
Cell culture reagents
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External and internal pipette solutions
-
GABA
-
Test compounds: this compound and Fenipentol dissolved in DMSO (final concentration ≤ 0.1%)
-
Positive control (e.g., Diazepam)
Procedure:
-
HEK293 cells are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.
-
Whole-cell patch-clamp recordings are established from single cells.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀) is applied for a short duration to evoke an inward chloride current.
-
After a stable baseline response to GABA is established, the test compound is co-applied with GABA.
-
The potentiation or inhibition of the GABA-evoked current by the test compound is measured.
-
Concentration-response curves are generated by applying a range of concentrations of the test compound.
-
Data is analyzed to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximum efficacy of each compound.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and Fenipentol. While Fenipentol has a documented history as a choleretic agent with potential neuromodulatory effects, this compound remains largely uncharacterized from a pharmacological perspective. The structural similarities between the two compounds suggest that this compound may possess biological activities of interest, but this requires rigorous experimental investigation. The provided experimental protocols offer a framework for such a study, which would be essential to elucidate the pharmacological profile of this compound and enable a true, data-driven comparison with Fenipentol. Future research should focus on performing these or similar assays to address the significant data gap for this compound.
References
- 1. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of GABAA Receptors in the Development of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]
A Comparative Guide to the Identification of Synthesized 1-Phenylcyclopentanol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comparative analysis of the analytical techniques used to identify 1-Phenylcyclopentanol, with a practical comparison to the structurally similar 1-Phenylcyclohexanol. Detailed experimental protocols and supporting data are provided to aid in the accurate characterization of these compounds.
Comparison of Analytical Data: this compound vs. 1-Phenylcyclohexanol
The following tables summarize the key analytical data for this compound and 1-Phenylcyclohexanol, facilitating a clear comparison between the two.
Table 1: Physical and Chromatographic Properties
| Property | This compound | 1-Phenylcyclohexanol |
| Molecular Formula | C₁₁H₁₄O | C₁₂H₁₆O |
| Molecular Weight | 162.23 g/mol [1] | 176.25 g/mol [2] |
| CAS Number | 10487-96-4[1] | 1589-60-2[2] |
| Melting Point | Not available | 58-65 °C |
Table 2: Spectroscopic Data
| Technique | This compound | 1-Phenylcyclohexanol |
| ¹H NMR (CDCl₃) | Aromatic Protons (multiplet), Cyclopentyl Protons (multiplet), Hydroxyl Proton (singlet) | Aromatic Protons (multiplet), Cyclohexyl Protons (multiplet), Hydroxyl Proton (singlet) |
| ¹³C NMR (CDCl₃) | ~23.9 ppm, ~41.8 ppm, ~83.4 ppm, Aromatic carbons[3] | ~22.2 ppm, ~25.6 ppm, ~38.9 ppm, ~73.1 ppm, Aromatic carbons[3] |
| IR (cm⁻¹) | O-H stretch, C-H (aromatic and aliphatic) stretches, C=C (aromatic) stretches, C-O stretch | O-H stretch (around 3350 cm⁻¹), C-H (aromatic and aliphatic) stretches, C=C (aromatic) stretches (1500-1600 cm⁻¹), C-O stretch[4] |
| Mass Spec. (m/z) | 162 (M+), 133, 105[1] | 176 (M+), 133, 105[2] |
Experimental Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for the confirmation of the identity of a synthesized compound like this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as the hydroxyl (O-H) group, aromatic C-H, aliphatic C-H, aromatic C=C, and the C-O bond.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the major fragment ions to deduce the structure of the compound.
Melting Point Determination
Objective: To assess the purity of the synthesized compound.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry, crystalline sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
References
A Comparative Guide to the Efficacy of Catalysts in 1-Phenylcyclopentanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-phenylcyclopentanol, a tertiary alcohol, is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures. The most common and direct method for this synthesis is the Grignard reaction, involving the addition of phenylmagnesium bromide to cyclopentanone. While traditional catalysts are not employed in the conventional sense, the efficacy of this reaction is critically dependent on the method used to initiate the formation of the Grignard reagent by activating the magnesium metal surface. This guide provides a comparative analysis of different activation methods, supported by representative experimental data, to assist researchers in optimizing this important synthesis.
Comparison of Magnesium Activation Methods
The primary challenge in initiating a Grignard reaction is overcoming the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] Various methods have been developed to disrupt this layer and expose a fresh, reactive metal surface. The choice of activation method can significantly impact the initiation time, overall reaction time, and final product yield.
| Activation Method | Activating Agent/Procedure | Typical Reaction Time (Grignard formation) | Representative Yield of this compound | Key Observations & Remarks |
| Mechanical Activation | Crushing magnesium turnings in situ with a glass rod. | Variable, can be immediate to >30 minutes. | Good to Excellent (>80%) | A simple and common method. Exposes fresh magnesium surface, but can be inconsistent.[1] |
| Chemical Activation (Iodine) | A small crystal of iodine (I₂). | 5-15 minutes | Excellent (>90%) | Iodine reacts with magnesium to etch the surface. The disappearance of the brown iodine color is a clear indicator of reaction initiation.[2][3] |
| Chemical Activation (1,2-Dibromoethane) | A few drops of 1,2-dibromoethane (DBE). | 2-10 minutes | Excellent (>90%) | DBE reacts with magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface. The evolution of gas is a clear sign of initiation.[1][4] |
| Chemical Activation (DIBAL-H) | Catalytic amount of diisobutylaluminum hydride. | Rapid | High (Quantitative formation of Grignard reagent reported for aryl bromides) | A powerful activator that also acts as a drying agent. Particularly useful for sluggish reactions.[4] |
Note: The yields presented are representative and can be influenced by various factors including the purity of reagents, solvent, and reaction scale.
Experimental Protocols
Strict anhydrous conditions are paramount for the success of any Grignard synthesis, as the Grignard reagent is a strong base and will be quenched by protic solvents like water.[2] All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of this compound using Iodine Activation
1. Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromobenzene solution to the magnesium. Gentle heating with a heat gun may be required to initiate the reaction.
-
A successful initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the ether.[2]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Cyclopentanone:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of this compound using 1,2-Dibromoethane Activation
The procedure is similar to Protocol 1, with the following modification for the activation step:
1. Preparation of Phenylmagnesium Bromide (DBE Activation):
-
In the reaction flask containing magnesium turnings (1.2 eq) and anhydrous diethyl ether, add a few drops of 1,2-dibromoethane.
-
Initiation is indicated by the evolution of ethylene gas (bubbling).[1]
-
Once initiated, proceed with the dropwise addition of the bromobenzene solution as described in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the key decision-making process and the general experimental workflow for the synthesis of this compound via a Grignard reaction.
Caption: Experimental workflow for this compound synthesis.
Caption: Logic for choosing a magnesium activation method.
References
Comparative Biological Activity of 1-Phenylcyclopentanol Analogues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 1-Phenylcyclopentanol analogues, focusing on their potential as anticonvulsant and neuroprotective agents. The information is supported by experimental data from related compound series and detailed methodologies for key experiments.
Executive Summary
This compound and its analogues are emerging as a promising class of compounds with significant potential in the development of new therapeutics for neurological disorders. By modifying the core structure, researchers can fine-tune the pharmacological properties of these compounds to enhance their efficacy and reduce potential side effects. This guide synthesizes available data on structurally related compounds to elucidate the potential structure-activity relationships and guide future research in this area.
Anticonvulsant Activity
Analogues of 1-phenylcycloalkylamines have demonstrated notable anticonvulsant properties. Studies on 1-phenylcyclohexylamine (PCA), a derivative of phencyclidine (PCP), have shown that modifications to the cycloalkyl ring significantly impact anticonvulsant activity and motor toxicity. Contraction of the cyclohexane ring to a cyclopentane is a key strategy to improve the separation between the desired anticonvulsant effects and undesirable motor impairment[1].
Many of these analogues have shown protective effects in the mouse maximal electroshock (MES) seizure test, with ED50 values ranging from 5 to 41 mg/kg for active compounds[1]. The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Table 1: Anticonvulsant Activity of Selected 1-Phenylcycloalkylamine Analogues
| Compound/Analogue Class | Modification | Anticonvulsant Activity (MES Test, ED50 mg/kg, i.p.) | Reference |
| 1-Phenylcyclohexylamine (PCA) | Parent Compound | ED50 values for analogues range from 5-41 mg/kg | [1] |
| Cyclopentane Analogue | Ring Contraction | Greater separation of anticonvulsant and motor toxicity effects | [1] |
| 3-Methylcyclohexyl Analogue | trans to phenyl ring | Improved separation of potencies | [1] |
| ortho-Methoxy Phenyl Analogue | Phenyl Substitution | Improved separation of potencies | [1] |
Neuroprotective Effects
Phenolic compounds are known to exhibit neuroprotective effects through various mechanisms, including the modulation of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor and the activation of antioxidant pathways[2]. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in several neurodegenerative diseases.
The introduction of hydroxyl groups onto the phenyl ring of this compound analogues could therefore confer neuroprotective properties. These phenolic analogues may act as NMDA receptor antagonists or as free radical scavengers, thereby protecting neurons from damage.
Potential Signaling Pathway for Neuroprotection
The neuroprotective effects of phenolic compounds can be mediated through the modulation of signaling pathways related to neuronal survival and inflammation. For instance, they can regulate the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) 1/2 pathways, which are crucial for cell survival[2].
Figure 1: Potential neuroprotective signaling pathway of phenolic this compound analogues.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the anticonvulsant and neuroprotective activities of these compounds.
Maximal Electroshock (MES) Seizure Test
This is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male mice are typically used.
-
Procedure:
-
The test compound is administered to a group of mice, usually intraperitoneally (i.p.).
-
A control group receives the vehicle.
-
After a predetermined time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The stimulus is sufficient to induce a maximal tonic hindlimb extension seizure in control animals.
-
The ability of the test compound to prevent the tonic hindlimb extension is recorded as the endpoint.
-
The dose that protects 50% of the animals from the seizure is determined as the ED50.
-
Neuroprotection Assay (e.g., against NMDA-induced excitotoxicity)
This in vitro assay assesses the ability of a compound to protect neurons from cell death induced by an excitotoxic agent like NMDA.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured.
-
Procedure:
-
Neurons are pre-incubated with various concentrations of the test compound.
-
NMDA is then added to the culture medium to induce excitotoxicity.
-
After a specific incubation period, cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
A decrease in cell death in the presence of the test compound compared to the NMDA-only control indicates neuroprotective activity.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogues.
Figure 2: General workflow for the development of this compound analogues.
Conclusion
The exploration of this compound and its analogues presents a promising avenue for the discovery of novel anticonvulsant and neuroprotective agents. The structure-activity relationships derived from related compound series provide a valuable framework for the rational design of new derivatives with improved efficacy and safety profiles. The experimental protocols outlined in this guide offer a standardized approach for the evaluation of these novel compounds, facilitating the advancement of promising candidates towards clinical development.
References
Safety Operating Guide
Proper Disposal of 1-Phenylcyclopentanol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Phenylcyclopentanol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a compound classified with specific health hazards, it necessitates handling as hazardous waste. This guide provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the substance and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Pure, unreacted this compound and any acutely contaminated materials (e.g., weighing boats, contaminated paper towels) should be collected as solid hazardous waste.
-
Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other solvent waste streams unless compatible and permitted by your institution's hazardous waste program.
-
-
Waste Collection :
-
Solid Waste : Place solid this compound and contaminated disposable labware into a designated, durable, and sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste : Collect solutions containing this compound in a compatible, leak-proof container (e.g., a glass or polyethylene bottle) with a secure screw cap.
-
-
Labeling :
-
Affix a hazardous waste tag to the container immediately upon starting waste collection.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (see table below).
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage :
-
Disposal Request :
-
Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Hazard Classification Data
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound, which dictate its handling and disposal as a hazardous material.[5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 1-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals: Your Go-To Resource for Laboratory Safety and Chemical Handling.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Phenylcyclopentanol. Our goal is to furnish you with the critical information needed to ensure a safe laboratory environment, building a foundation of trust through comprehensive safety guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. All personnel should be thoroughly familiar with the information presented in the Safety Data Sheet (SDS) before commencing any work.
Summary of Hazards:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2] |
| Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.[1][2] |
| Causes serious eye damage | Serious eye damage (Category 1) | Wear eye protection/face protection. In case of contact, rinse cautiously with water for several minutes. Immediately call a poison center or doctor.[1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[1][2] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[3]
-
Skin Protection:
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[5] If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary.[3]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the safe operational workflow for this compound.
Experimental Workflow:
Step-by-Step Handling Procedures:
-
Preparation:
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required personal protective equipment as detailed above.
-
Prepare your workspace in a certified chemical fume hood to ensure adequate ventilation.[5]
-
-
Handling:
-
When weighing the solid, use a ventilated balance enclosure or perform the task within the fume hood to prevent inhalation of airborne particles.
-
Handle the chemical with care, avoiding direct contact with skin and eyes.
-
Keep containers of this compound tightly closed when not in use.
-
-
Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Carefully sweep up the solid material and place it into a designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be disposed of as hazardous liquid waste in a designated, sealed, and properly labeled container.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash. All waste must be handled in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
